2,5-Dimethylhexanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(7(9)10)3-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOXXMGPEQVGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963238 | |
| Record name | 2,5-Dimethylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4454-18-6 | |
| Record name | Hexanedioic acid, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4454-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4454-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,5-Dimethylhexanedioic Acid from Renewable Resources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a promising pathway for the synthesis of 2,5-dimethylhexanedioic acid, a valuable dicarboxylic acid, from renewable biomass-derived resources. This sustainable approach offers a green alternative to traditional petrochemical production methods, aligning with the growing demand for environmentally conscious chemical manufacturing. The core of this process involves a two-step conversion starting from the biomass-derived platform chemical 2,5-dimethylfuran (B142691) (DMF).
Overview of the Synthesis Pathway
The synthesis of this compound from renewable resources is primarily achieved through a two-step chemical conversion. The process begins with the acid-catalyzed hydrolysis of 2,5-dimethylfuran (DMF), a versatile platform molecule derivable from fructose, to yield 2,5-hexanedione (B30556). Subsequently, the intermediate 2,5-hexanedione undergoes oxidation to form the final product, this compound.
Figure 1: Overall synthesis pathway from renewable biomass to this compound.
Step 1: Hydrolysis of 2,5-Dimethylfuran to 2,5-Hexanedione
The initial step involves the ring-opening hydrolysis of 2,5-dimethylfuran to produce 2,5-hexanedione. This reaction is typically catalyzed by an acid in an aqueous medium. Various mineral acids have been demonstrated to be effective for this transformation.
Experimental Protocol: Acid-Catalyzed Hydrolysis
A detailed experimental protocol for the hydrolysis of 2,5-dimethylfuran is outlined below, based on established methodologies.[1][2][3]
Materials:
-
2,5-Dimethylfuran (DMF)
-
Glacial Acetic Acid
-
10% Sulfuric Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylfuran, glacial acetic acid, water, and 10% sulfuric acid in a feed ratio of 1000g : 400g : 480g : 24-36ml.[3]
-
Heat the mixture to reflux at a temperature between 75-90°C.[3]
-
Maintain the reflux for a period of 36-50 hours to ensure complete conversion of the starting material.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2,5-hexanedione, can be purified through a series of steps including removal of the former fraction, addition of water, and subsequent atmospheric and vacuum distillation.[3]
Quantitative Data for Hydrolysis
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethylfuran | [3] |
| Catalyst | 10% Sulfuric Acid | [3] |
| Solvent | Glacial Acetic Acid, Water | [3] |
| Temperature | 75-90°C | [3] |
| Reaction Time | 36-50 hours | [3] |
| Yield of 2,5-Hexanedione | Up to >90% | [3] |
Step 2: Oxidation of 2,5-Hexanedione to this compound
The second and final step is the oxidation of the intermediate, 2,5-hexanedione, to the target molecule, this compound. This involves the conversion of the two ketone functional groups into carboxylic acids. While specific literature for the direct oxidation of 2,5-hexanedione is limited, the oxidation of ketones to dicarboxylic acids is a well-established chemical transformation.[4][5][6] The following protocol is a proposed method based on the general principles of ketone oxidation.
Proposed Experimental Protocol: Catalytic Oxidation
This proposed protocol utilizes a transition metal catalyst and an oxidizing agent in a suitable solvent system.
Materials:
-
2,5-Hexanedione
-
Manganese(II) acetate (B1210297) or other transition metal salt catalyst
-
Acetic Acid (solvent)
-
Oxygen or Air (oxidant)
Procedure:
-
In a high-pressure reactor, dissolve 2,5-hexanedione in acetic acid.
-
Add a catalytic amount of a transition metal salt, such as manganese(II) acetate.
-
Pressurize the reactor with oxygen or air to 0.1-0.4 MPa.[5][6]
-
Heat the reaction mixture to a temperature between 70-100°C.[5][6]
-
Maintain the reaction for approximately 6 hours, with continuous stirring.[5][6]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product, this compound, can be isolated and purified from the reaction mixture by crystallization or chromatography.
Expected Quantitative Data for Oxidation (Based on Analogy)
The following table provides an estimation of the reaction parameters and expected outcomes based on the oxidation of other ketones to dicarboxylic acids.[4][5][6]
| Parameter | Estimated Value | Reference (Analogous Reactions) |
| Starting Material | 2,5-Hexanedione | - |
| Catalyst | Transition Metal Salt (e.g., Mn(II)) | [5][6] |
| Oxidant | Oxygen or Air | [5][6] |
| Solvent | Acetic Acid | [5][6] |
| Temperature | 70-100°C | [5][6] |
| Pressure | 0.1-0.4 MPa | [5][6] |
| Reaction Time | ~6 hours | [5][6] |
| Expected Conversion of 2,5-Hexanedione | >90% | [5][6] |
| Expected Selectivity to this compound | Moderate to High | [5][6] |
Experimental Workflow and Logic
The logical flow of the experimental process is depicted in the following diagram.
Figure 2: Detailed experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound from renewable 2,5-dimethylfuran presents a viable and sustainable alternative to petroleum-based production routes. The two-step process, involving hydrolysis followed by oxidation, utilizes readily available starting materials and established chemical transformations. While the hydrolysis step is well-documented, further research and optimization of the oxidation of 2,5-hexanedione will be crucial for achieving high yields and selectivity, thereby enhancing the industrial feasibility of this green synthetic pathway. This approach holds significant promise for the production of bio-based chemicals and materials, contributing to a more sustainable chemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Clean Synthesis Process of 2,5-Hexanedione | Semantic Scholar [semanticscholar.org]
- 3. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]
- 4. Oxidation of cyclic ketones to dicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 2,5-Dimethylhexanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexanedioic acid, a dicarboxylic acid with the chemical formula C8H14O4, presents a unique molecular structure with methyl branching at the C2 and C5 positions. This guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental data. While specific biological roles and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides context through the general behavior of dicarboxylic acids.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and experimental verification is recommended for critical applications.
| Property | Value | Source |
| Molecular Formula | C8H14O4 | --INVALID-LINK-- |
| Molecular Weight | 174.19 g/mol | --INVALID-LINK-- |
| CAS Number | 4454-18-6 | --INVALID-LINK-- |
| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point | 335.9 ± 15.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 171.1 ± 16.9 °C | --INVALID-LINK-- |
| LogP (Predicted) | 1.1 | --INVALID-LINK--[2] |
| pKa (Predicted) | pKa1: ~4.5, pKa2: ~5.5 (Estimated based on similar dicarboxylic acids) | |
| Melting Point | Not available | --INVALID-LINK--[1] |
| Solubility | Not available |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound is the oxidation of 2,5-dimethyl-1,6-hexanediol.
Hypothetical Oxidation Protocol:
-
Dissolution: Dissolve 2,5-dimethyl-1,6-hexanediol in a suitable solvent such as acetone (B3395972) or a mixture of acetonitrile, carbon tetrachloride, and water.
-
Oxidation: Add a strong oxidizing agent, for example, a Jones reagent (chromium trioxide in sulfuric acid) or a ruthenium-based catalyst like ruthenium trichloride (B1173362) with an oxidant such as sodium periodate, dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, quench the excess oxidizing agent. For Jones reagent, this is typically done by adding isopropanol.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dicarboxylic acids, often after derivatization to increase their volatility.
General GC-MS Protocol for Dicarboxylic Acid Analysis:
-
Derivatization (Esterification): To a known amount of the sample, add a derivatizing agent such as BF3-methanol or diazomethane (B1218177) to convert the carboxylic acid groups to their corresponding methyl esters. This increases the volatility of the compound.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the analyte from other components.
-
MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify the compound. A library search (e.g., NIST) can aid in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons, the methine protons at the C2 and C5 positions, and the methylene (B1212753) protons of the backbone. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid groups, the methine carbons at C2 and C5, the methyl carbons, and the methylene carbons of the backbone.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, dicarboxylic acids, in general, are known to be involved in metabolism. They can be formed through the omega-oxidation of fatty acids and subsequently undergo beta-oxidation in peroxisomes. This metabolic pathway is particularly important under conditions of high lipid load or when mitochondrial fatty acid oxidation is impaired.
The following diagram illustrates the general metabolic context of dicarboxylic acids.
Caption: General metabolic pathway of dicarboxylic acids.
Conclusion
This compound is a dicarboxylic acid for which fundamental physicochemical data is partially available, though crucial experimental values for melting point, pKa, and solubility are yet to be reported in the literature. While detailed experimental protocols for its synthesis and analysis are not specifically described, established methods for similar compounds can be readily adapted. Its biological role remains uncharacterized, but it can be contextualized within the broader metabolic pathways of dicarboxylic acids. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is needed to fully elucidate the properties and potential applications of this molecule.
References
A Technical Guide to Bio-based 2,5-Dimethylhexanedioic Acid for Advanced Polymer Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The bio-based production of 2,5-dimethylhexanedioic acid is an emerging area of research. The biosynthetic pathway proposed in this document is hypothetical and based on established principles of metabolic engineering and biocatalysis. The polymer property data presented is based on structurally similar analogous compounds, as direct experimental data for polymers derived from this compound is not yet widely available in the public domain.
Introduction
The growing demand for sustainable and high-performance polymers has spurred research into the development of bio-based monomers. This compound, a C8 dicarboxylic acid with methyl branches, presents an intriguing candidate for the synthesis of novel polyesters with potentially unique thermal and mechanical properties. The methyl substitutions on the polymer backbone can influence crystallinity, solubility, and degradation kinetics, offering opportunities for designing materials with tailored characteristics.
This technical guide provides an in-depth overview of the potential bio-based production of this compound and its subsequent polymerization. It is intended to serve as a resource for researchers and professionals interested in the development of advanced, sustainable polymers.
Proposed Bio-based Synthesis of this compound
A direct microbial fermentation route for this compound has not yet been extensively reported. However, a plausible chemo-enzymatic pathway can be proposed based on known metabolic pathways and enzymatic capabilities. This proposed pathway begins with the microbial production of branched-chain C5 carboxylic acids, followed by chain elongation and subsequent terminal oxidation.
2.1. Biosynthesis of Branched-Chain Precursors
The initial step involves the microbial synthesis of isovaleric acid and 2-methylbutyric acid. These branched-chain fatty acids are natural metabolites derived from the catabolism of the amino acids leucine (B10760876) and isoleucine, respectively[1][2][3]. Various bacteria, including species from the gut microbiome, are known to produce these compounds[1][2].
2.2. Microbial Chain Elongation to a C8 Backbone
Microbial chain elongation is a process that extends the carbon chain of short-chain carboxylic acids. It has been demonstrated that co-feeding ethanol (B145695) and lactate (B86563) to a microbial consortium can lead to the production of n-caproate (C6) and n-caprylate (C8)[4]. It is conceivable that a similar process could be engineered to elongate the branched C5 precursors to a C8 dimethyl-branched carboxylic acid.
2.3. Chemo-enzymatic Terminal Oxidation
Once a C8 branched-chain precursor such as 2,5-dimethylhexanoic acid is produced, the next critical step is the introduction of a second carboxylic acid group at the other terminus. This can be envisioned as a multi-step oxidation process.
-
Step 1: Terminal Hydroxylation: An alkane monooxygenase (AlkB) enzyme could potentially catalyze the terminal hydroxylation of the methyl group at the C5 position to yield 2,5-dimethylhexane-1-ol. While AlkB enzymes are known to primarily act on linear alkanes, their substrate specificity can be engineered.
-
Step 2: Oxidation to Aldehyde and Carboxylic Acid: The terminal alcohol can then be oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.
Alternatively, a chemical oxidation route could be employed to convert a biosynthesized 2,5-dimethylhexane (B165582) precursor to the diacid.
Below is a proposed biosynthetic and chemo-enzymatic pathway:
Caption: Proposed chemo-enzymatic pathway for bio-based this compound.
Polymer Synthesis via Melt Polycondensation
This compound can be polymerized with various diols to produce polyesters. Melt polycondensation is a common and industrially scalable method for this type of polymerization. The presence of the methyl branches is expected to influence the polymerization kinetics and the final properties of the polymer.
Below is a generalized workflow for the synthesis of polyesters from this compound.
References
- 1. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Steering the Chain-Elongating Microbiome to C8 or C6 Production with Ethanol and Lactate as Coelectron Donors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isomer Separation of 2,5-Dimethylhexanedioic Acid Mixtures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of established and theoretical methodologies for the separation of stereoisomers of 2,5-dimethylhexanedioic acid. This compound possesses two chiral centers at the C2 and C5 positions, leading to the existence of a meso compound (2R, 5S or 2S, 5R) and a pair of enantiomers (2R, 5R and 2S, 5S). The effective separation of these isomers is critical for investigating their unique biological activities and for the development of stereochemically pure active pharmaceutical ingredients (APIs).
This guide details three primary strategies for isomer separation: classical resolution via diastereomeric salt formation, enzymatic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). The experimental protocols provided are based on established chemical principles and methodologies successfully applied to structurally similar molecules, such as 2,5-dibromoadipic acid.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a robust and scalable method for separating enantiomers of acidic compounds. This technique involves the reaction of the racemic mixture of this compound with a chiral base to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Experimental Protocol
-
Salt Formation:
-
Dissolve one equivalent of the this compound isomer mixture in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, or strychnine) to the solution.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
Slowly cool the solution to induce crystallization. The less soluble diastereomeric salt will precipitate out first.
-
Collect the crystals by filtration. This first crop will be enriched in one diastereomer.
-
The diastereomeric purity can be enhanced by recrystallizing the collected salt from a minimal amount of hot solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.[1]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with a strong acid (e.g., 2M HCl) to a pH of approximately 1, with vigorous stirring. This will protonate the carboxylate groups and precipitate the free enantiomer of this compound.
-
Extract the aqueous solution with an organic solvent such as diethyl ether.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield the purified enantiomer.
-
Logical Workflow for Classical Resolution
Caption: Workflow for Classical Chiral Resolution.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly approach to isomer separation. This method utilizes enzymes that preferentially catalyze a reaction with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For dicarboxylic acids, lipases are commonly employed to catalyze the enantioselective esterification or hydrolysis of a diester derivative.
Experimental Protocol
-
Substrate Preparation (Diesterification):
-
Convert the this compound isomer mixture to its corresponding diester (e.g., diethyl 2,5-dimethylhexanedioate) through Fischer esterification by refluxing in an excess of the alcohol (e.g., ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄).
-
-
Enzymatic Hydrolysis:
-
Suspend the racemic diester in a phosphate (B84403) buffer solution (pH 7.0).
-
Add an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB).
-
Stir the mixture at a controlled temperature (typically room temperature to 40°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by chiral HPLC or by measuring the consumption of a base using a pH-stat.
-
The reaction should be terminated at approximately 50% conversion to achieve high enantiomeric excess for both the resulting mono-acid and the remaining diester.
-
-
Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Acidify the aqueous solution to pH ~2 and extract the mono-acid product with an organic solvent.
-
The unreacted diester can be recovered from the aqueous layer by extraction with a different organic solvent.
-
The recovered diester can then be hydrolyzed chemically to obtain the other enantiomer of the diacid.
-
Logical Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Resolution.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and enabling their separation.
Experimental Protocol
-
Column and Mobile Phase Selection:
-
Select a suitable preparative chiral column. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of acidic compounds.
-
Develop an appropriate mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase at a concentration suitable for preparative scale injections (e.g., 10-50 mg/mL).
-
-
Chromatographic Separation:
-
Inject the sample onto the preparative chiral column.
-
Run the separation under isocratic conditions.
-
-
Fraction Collection:
-
Monitor the elution of the isomers using a suitable detector (e.g., UV or refractive index).
-
Collect the fractions corresponding to each separated isomer peak.
-
-
Solvent Removal:
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.
-
Data Presentation: Comparison of Separation Techniques
| Parameter | Classical Resolution | Enzymatic Resolution | Preparative Chiral HPLC |
| Principle | Diastereomeric salt formation and fractional crystallization | Enantioselective enzymatic reaction | Differential interaction with a chiral stationary phase |
| Scalability | High; suitable for large-scale production | Moderate to high | Low to moderate; suitable for lab and pilot scale |
| Selectivity | Dependent on resolving agent and crystallization conditions | High | High; dependent on CSP and mobile phase |
| Development Time | Potentially long; requires screening of resolving agents and solvents | Moderate; requires enzyme screening and optimization | Moderate; requires column and mobile phase screening |
| Purity Achievable | Can be high with multiple recrystallizations | High enantiomeric excess is achievable | Very high (>99% e.e.) |
| Cost | Generally lower for bulk production | Can be cost-effective due to enzyme reusability | Higher initial investment for columns and equipment |
Logical Workflow for Preparative Chiral HPLC
Caption: Workflow for Preparative Chiral HPLC Separation.
Conclusion
The separation of this compound isomers is a critical step in the research and development of chiral molecules. The choice of separation method depends on various factors, including the required scale of separation, desired purity, and available resources. Classical resolution is a time-tested method suitable for large quantities, while enzymatic resolution offers a green and highly selective alternative. Preparative chiral HPLC provides a direct and efficient means of obtaining highly pure isomers, particularly on a laboratory to pilot scale. The protocols and workflows outlined in this guide provide a solid foundation for developing a successful isomer separation strategy for this compound.
References
A Technical Guide to 2,5-Dimethylhexanedioic Acid: Properties and Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physical and chemical properties, along with the available safety data for 2,5-Dimethylhexanedioic acid (CAS No. 4454-18-6). This document is intended to serve as a key resource for professionals in research and development who may be working with this compound.
Chemical Identification and Properties
This compound is a dicarboxylic acid with the chemical formula C8H14O4.[1][2][3] Its unique structure influences its physical and chemical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4454-18-6 |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.194 g/mol [1][4] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Boiling Point | 335.9 ± 15.0 °C at 760 mmHg[1] |
| Flash Point | 171.1 ± 16.9 °C[1] |
| Vapor Pressure | 0.0 ± 1.6 mmHg at 25°C[1] |
| Index of Refraction | 1.472[1] |
| Topological Polar Surface Area | 74.6 Ų[5] |
| Rotatable Bond Count | 5[5] |
| Hydrogen Bond Donor Count | 2[5] |
| Hydrogen Bond Acceptor Count | 4 |
Safety and Handling
GHS Hazard Information
Based on available information, this compound is classified with the following GHS pictogram and signal word:
The GHS07 pictogram typically indicates one or more of the following hazards:
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
Skin Sensitizer (Category 1)
-
Acute Toxicity (oral, dermal, inhalation) (Category 4)
-
Specific Target Organ Toxicity – Single Exposure (Category 3)
-
Hazardous to the Ozone Layer (Category 1)
Specific hazard and precautionary statements for this compound are not explicitly detailed in the searched resources. Therefore, it is crucial to handle this compound with the assumption that it may be a skin and eye irritant.
Table 2: General Safety Recommendations
| Precautionary Measure | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Spill Response | In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the provided search results. The following is a general protocol for handling a solid chemical with similar hazard characteristics in a research laboratory setting.
General Protocol for Handling Solid this compound
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment (spatula, weighing paper, glassware, etc.).
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
-
Weighing and Transfer:
-
Tare a clean, dry weighing paper or container on an analytical balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.
-
Avoid creating dust. If any material is spilled, clean it up immediately following proper procedures.
-
Record the exact mass of the compound.
-
-
Dissolution (if applicable):
-
Add a stir bar to the receiving flask.
-
Carefully transfer the weighed solid into the flask.
-
Add the desired solvent to the flask.
-
Stir the mixture until the solid is completely dissolved. Gentle heating may be required, depending on the solvent and desired concentration.
-
-
Reaction Setup (if applicable):
-
If the compound is to be used in a reaction, set up the reaction apparatus within the fume hood.
-
Slowly add the solution of this compound to the reaction mixture as required by the specific experimental procedure.
-
-
Post-Handling:
-
Clean all glassware and equipment that came into contact with the chemical.
-
Properly dispose of any waste material in designated chemical waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Safe handling workflow for this compound.
References
Solubility of 2,5-Dimethylhexanedioic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylhexanedioic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar dicarboxylic acids to provide valuable insights. It also details established experimental protocols for solubility determination, enabling researchers to generate precise data for their specific applications.
Introduction to Dicarboxylic Acid Solubility
The solubility of dicarboxylic acids is influenced by several factors, including their molecular weight, the polarity of the solvent, and temperature. A notable phenomenon is the "odd-even effect," where dicarboxylic acids with an even number of carbon atoms tend to exhibit lower solubility and higher melting points compared to their adjacent odd-numbered counterparts. As a C8 dicarboxylic acid, this compound falls into the category of even-numbered dicarboxylic acids, suggesting it may have comparatively lower solubility than C7 or C9 dicarboxylic acids.
Qualitative Solubility Profile of this compound
Based on the general principles of "like dissolves like" and the behavior of similar dicarboxylic acids, a qualitative solubility profile for this compound can be inferred. It is expected to be soluble in polar organic solvents and less soluble in nonpolar organic solvents.
-
Soluble in: Alcohols (e.g., methanol, ethanol), acetone, and acetic acid.[1]
-
Slightly soluble to insoluble in: Less polar solvents such as chloroform (B151607) and benzene, and nonpolar solvents like cyclohexane (B81311) and petroleum ether.[1]
Quantitative Solubility Data of Structurally Similar Dicarboxylic Acids
To provide a quantitative frame of reference, the following tables summarize the solubility data for adipic acid (C6), pimelic acid (C7), and suberic acid (C8), which are structurally related to this compound.
Table 1: Solubility of Adipic Acid (C6H10O4) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Methanol | 25 | 58.7 |
| Ethanol (B145695) | 25 | 29.8 |
| Acetone | 25 | 17.4 |
| Acetic Acid | 25 | 7.9 |
| Chloroform | 25 | 0.2 |
| Benzene | 25 | 0.1 |
| Cyclohexane | 25 | < 0.1 |
| Petroleum Ether | 25 | < 0.1 |
Note: Data compiled from various sources. Solubility can be influenced by the specific experimental conditions.
Table 2: Solubility of Pimelic Acid (C7H12O4) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Ethanol | 25 | Soluble |
| Acetone | 25 | Soluble |
Note: Pimelic acid is generally reported to be soluble in polar organic solvents like ethanol and acetone.[2] Specific quantitative data at various temperatures is limited in publicly available literature.
Table 3: Solubility of Suberic Acid (C8H14O4) in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 1.6 |
| Methanol | - | Soluble |
| Ether | - | Very slightly soluble |
Note: Suberic acid has limited solubility in water.[3][4] It is soluble in polar organic solvents like DMSO and methanol.[4]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for two common experimental approaches.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Methodology:
-
Saturation: An excess amount of this compound is added to the chosen organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.
-
Separation: The saturated solution is carefully filtered to remove any undissolved solid. A syringe filter can be effective for small volumes.
-
Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
Caption: Experimental workflow for the gravimetric determination of solubility.
Analytical Method (e.g., HPLC)
Analytical methods, such as High-Performance Liquid Chromatography (HPLC), offer a more sensitive and often faster way to determine solubility, especially for compounds with low solubility.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. These standards are then analyzed by HPLC to generate a calibration curve that correlates peak area (or height) with concentration.
-
Saturated Solution Preparation: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 and 2).
-
Filtration and Dilution: The saturated solution is filtered to remove undissolved solid. A known volume of the clear filtrate is then accurately diluted with the solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is measured.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.
Caption: Experimental workflow for the analytical determination of solubility using HPLC.
Conclusion
References
An In-depth Technical Guide to the Crystal Structure of 2,5-Dimethylhexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural characterization of 2,5-Dimethylhexanedioic acid. While a definitive crystal structure for this compound is not currently available in publicly accessible crystallographic databases, this document outlines the established experimental protocols for its determination via single-crystal X-ray diffraction. Furthermore, it presents a comparative analysis of the crystallographic data of structurally related dicarboxylic acids to offer a predictive framework for its solid-state conformation. This guide is intended to be a valuable resource for researchers engaged in the fields of crystal engineering, materials science, and pharmaceutical development.
Introduction
This compound (C8H14O4) is a dicarboxylic acid with potential applications in the synthesis of polymers, lubricants, and as a building block in drug design.[1][2][3] The spatial arrangement of atoms within its crystal lattice, its crystal structure, is a critical determinant of its physicochemical properties, including melting point, solubility, and bioavailability. Understanding the crystal structure is therefore paramount for its effective application.
This guide addresses the current gap in public domain data regarding the crystal structure of this compound by providing a detailed roadmap for its experimental determination and a contextual analysis based on known structures of similar molecules.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H14O4 | [1][2][3][4][5] |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 4454-18-6 | [2][4][6] |
| IUPAC Name | This compound | [2] |
Experimental Protocol for Crystal Structure Determination
The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The following protocol outlines the key steps involved.
Synthesis and Purification
The initial step involves the synthesis of high-purity this compound. While several synthetic routes may exist, a common approach involves the oxidation of a suitable precursor. The crude product must then be purified, typically by recrystallization from an appropriate solvent, to remove impurities that could hinder crystal growth.
Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
The choice of solvent is critical and often determined empirically.
X-ray Diffraction Data Collection
A suitable single crystal is selected and mounted on a goniometer head.[7] The crystal is then placed within an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[7] A detector records the position and intensity of these diffracted beams.[7]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of each reflection.[7] This information is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Finally, the structural model is refined to achieve the best possible fit with the experimental data.
Comparative Crystallographic Data
In the absence of specific data for this compound, examining the crystal structures of other dicarboxylic acids can provide valuable insights into expected bond lengths, angles, and packing motifs. The following table summarizes key crystallographic parameters for several related compounds.
| Parameter | Terephthalic Acid (Form I) | 2,6-Naphthalenedicarboxylic Acid | Pyrazine-2,5-dicarboxylic acid dihydrate |
| CCDC Number | 154875 | 131745 | Not Specified |
| Chemical Formula | C₈H₆O₄ | C₁₂H₈O₄ | C₆H₄N₂O₄·2H₂O |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P1 |
| a (Å) | 9.54 | 10.334(2) | 5.255(1) |
| b (Å) | 7.73 | 3.8230(10) | 6.907(1) |
| c (Å) | 3.74 | 12.042(3) | 6.951(1) |
| α (°) | 109.9 | 90 | 119.3(3) |
| β (°) | 73.6 | 109.89(3) | 100.81(3) |
| γ (°) | 137.46 | 90 | 99.06(3) |
| Volume (ų) | 239.9 | 447.8(2) | Not Specified |
| Z | 1 | 2 | 1 |
| Reference | [7] | [7] | [8] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Caption: Experimental workflow for crystal structure determination.
Conclusion
While the specific crystal structure of this compound remains to be determined and reported in the public domain, this guide provides the necessary framework for its characterization. By following the outlined experimental protocols and leveraging the comparative data from related dicarboxylic acids, researchers can successfully elucidate its three-dimensional atomic arrangement. This information will be invaluable for the rational design of new materials and pharmaceutical compounds based on this versatile molecule.
References
- 1. PubChemLite - this compound (C8H14O4) [pubchemlite.lcsb.uni.lu]
- 2. Hexanedioic acid, 2,5-dimethyl- [webbook.nist.gov]
- 3. This compound | C8H14O4 | CID 221391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 4454-18-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
The Untapped Potential of 2,5-Dimethylhexanedioic Acid in Advanced Materials Science: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the prospective applications of 2,5-Dimethylhexanedioic acid in the realm of materials science. While direct, extensive research on this specific molecule is emerging, by drawing parallels with structurally similar branched dicarboxylic acids, we can forecast its potential in creating novel polymers with unique properties. This document provides an in-depth analysis of its theoretical applications in polyesters and polyamides, complete with projected material characteristics and detailed, adaptable experimental protocols.
Introduction: The Case for Branched Dicarboxylic Acids
Dicarboxylic acids are fundamental building blocks in the synthesis of a vast array of polymers, including polyesters and polyamides. The introduction of alkyl branches, such as the methyl groups in this compound, along the carbon backbone can significantly influence the resulting polymer's properties. These branches can disrupt chain packing, leading to lower crystallinity, altered thermal behavior, and modified mechanical performance compared to their linear counterparts. This structural nuance opens up possibilities for designing materials with tailored characteristics for specialized applications.
Potential Applications in Polyester (B1180765) Synthesis
The synthesis of polyesters through the polycondensation of a dicarboxylic acid with a diol is a well-established industrial process. The incorporation of this compound as the dicarboxylic acid monomer is anticipated to yield polyesters with distinct features.
Expected Impact on Polyester Properties
The two methyl branches in this compound are expected to introduce steric hindrance and disrupt the regular alignment of polymer chains. This would likely lead to:
-
Reduced Crystallinity: The irregular chain structure would inhibit the formation of crystalline domains, resulting in more amorphous or semi-crystalline polyesters.
-
Lower Melting Point (Tm) and Higher Glass Transition Temperature (Tg): A decrease in crystallinity typically leads to a lower melting point. However, the restricted chain mobility due to the methyl groups could result in a higher glass transition temperature compared to polyesters derived from linear adipic acid.
-
Improved Solubility: The less ordered structure of the polymer chains may enhance their solubility in common organic solvents.
-
Modified Mechanical Properties: The branched structure could lead to polymers with lower tensile strength but potentially greater flexibility and elasticity.
Projected Quantitative Data for Polyesters
The following table summarizes the anticipated properties of polyesters synthesized from this compound and various diols, based on general principles observed with other branched dicarboxylic acids. It is important to note that these are projected values and require experimental validation.
| Diol Co-monomer | Expected Polymer Structure | Projected Thermal Properties | Projected Mechanical Properties | Potential Applications |
| Ethylene (B1197577) Glycol | Amorphous to semi-crystalline | Tg: 50-70 °C; Tm: 180-220 °C | Moderate tensile strength, good flexibility | Flexible packaging, adhesives |
| 1,4-Butanediol | Semi-crystalline | Tg: 30-50 °C; Tm: 150-190 °C | Good balance of strength and flexibility | Engineering plastics, fibers |
| 1,6-Hexanediol | More amorphous | Tg: 10-30 °C; Tm: 120-160 °C | High flexibility, elastomeric properties | Plasticizers, soft-touch coatings |
Experimental Protocol: Synthesis of Polyester via Melt Polycondensation
This protocol outlines a general procedure for the synthesis of a polyester from this compound and a diol.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
Nitrogen gas supply
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen diol. Add the catalyst at a concentration of 200-500 ppm relative to the diacid.
-
Esterification: Heat the mixture under a slow stream of nitrogen to 180-220°C. The esterification reaction will commence, and water will be evolved and collected in the condenser. Maintain these conditions for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 240-280°C. The viscosity of the melt will increase as the polymerization proceeds. Continue the reaction for 3-5 hours, or until the desired melt viscosity is achieved, as indicated by the stirrer torque.
-
Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water. The resulting polymer can then be pelletized for further characterization.
Potential Applications in Polyamide Synthesis
The synthesis of polyamides from a dicarboxylic acid and a diamine is another cornerstone of polymer chemistry. Utilizing this compound in this process is expected to produce polyamides with properties distinct from those of traditional nylons derived from linear diacids.
Expected Impact on Polyamide Properties
Similar to polyesters, the methyl branches of this compound are predicted to influence the properties of polyamides in the following ways:
-
Lower Crystallinity and Melting Point: The disruption of hydrogen bonding between amide groups due to the methyl branches will likely lead to lower crystallinity and, consequently, a lower melting point compared to analogous polyamides from adipic acid.
-
Increased Amorphous Content: The irregular chain structure will favor the formation of amorphous regions.
-
Enhanced Solubility: The reduced interchain interactions may improve the solubility of these polyamides in a wider range of solvents.
-
Potentially Improved Flexibility: The disruption of the rigid, crystalline structure could result in more flexible polyamides.
Projected Quantitative Data for Polyamides
The following table presents the projected properties of polyamides synthesized from this compound and various diamines. These are theoretical estimations that necessitate experimental verification.
| Diamine Co-monomer | Expected Polymer Structure | Projected Thermal Properties | Projected Mechanical Properties | Potential Applications |
| Hexamethylenediamine | Semi-crystalline | Tg: 60-80 °C; Tm: 200-240 °C | Good toughness, moderate strength | Specialty engineering plastics, flexible tubing |
| 1,8-Octanediamine | More amorphous | Tg: 40-60 °C; Tm: 170-210 °C | High flexibility, lower modulus | Hot-melt adhesives, coatings |
| 1,12-Dodecanediamine | Amorphous | Tg: 20-40 °C; Tm: 140-180 °C | Elastomeric, low stiffness | Flexible films, modifiers for other polyamides |
Experimental Protocol: Synthesis of Polyamide via Melt Polycondensation
This protocol provides a general method for synthesizing a polyamide from this compound and a diamine.
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine)
-
Deionized water
-
Nitrogen gas supply
-
High-vacuum pump
-
Autoclave reactor equipped with a stirrer, temperature and pressure controls.
Procedure:
-
Salt Formation: Prepare an aqueous solution of the nylon salt by reacting equimolar amounts of this compound and the diamine in deionized water to form a 50-60% salt solution.
-
Pre-polymerization: Charge the autoclave with the salt solution. Pressurize with nitrogen to approximately 250 psi and heat to 220-250°C. As steam is generated, the pressure will rise. Maintain the pressure by venting steam.
-
Polycondensation: Once the temperature reaches 250-280°C, gradually reduce the pressure to atmospheric pressure over 1-2 hours. Then, apply a vacuum to remove the remaining water and drive the polymerization to completion. The reaction is monitored by the increase in melt viscosity.
-
Polymer Discharge: Once the desired molecular weight is achieved, extrude the molten polyamide from the reactor under nitrogen pressure into a water bath for cooling and subsequent pelletization.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, monomer for the synthesis of novel polyesters and polyamides. The introduction of methyl branches is anticipated to disrupt polymer chain packing, leading to materials with lower crystallinity, modified thermal and mechanical properties, and potentially enhanced solubility. These characteristics could be advantageous in applications requiring flexibility, transparency, and processability.
The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these new materials. Future research should focus on the precise quantification of the structure-property relationships and the exploration of these polymers in targeted applications such as specialty plastics, adhesives, coatings, and as modifiers for existing polymer systems. The unique architecture offered by this compound opens a new avenue for the design of advanced materials with tailored performance profiles.
Assessing the Environmental Impact of 2,5-Dimethylhexanedioic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Framing the Environmental Profile of a Niche Chemical
2,5-Dimethylhexanedioic acid is a specialty chemical with potential applications in various fields, including as a building block for polymers and in the synthesis of pharmaceuticals. As with any chemical manufacturing process, its production carries an environmental footprint that warrants careful consideration, particularly in the context of increasing global emphasis on sustainable manufacturing.[1][2][3] The environmental impact of chemical production is multifaceted, encompassing concerns from raw material sourcing and energy consumption to waste generation and the toxicity of reagents and byproducts.[4][5]
This technical guide outlines a systematic approach to evaluating the environmental impact of this compound production. It is designed to equip researchers and chemical process developers with the tools to anticipate environmental hotspots, identify opportunities for greener synthesis routes, and integrate sustainability into the core of their process development.
Potential Synthesis Routes and Associated Environmental Considerations
The environmental impact of this compound is intrinsically linked to its synthesis pathway. While specific industrial routes are not publicly detailed, we can infer potential strategies based on standard organic chemistry principles. These can be broadly categorized into conventional, petrochemical-based routes and emerging, potentially more sustainable, bio-based routes.
2.1. Conventional Petrochemical-Based Synthesis
A plausible conventional route could involve the oxidation of a petroleum-derived precursor. For instance, a substituted cyclohexane (B81311) derivative could be oxidized using strong oxidizing agents. This approach is analogous to the traditional production of adipic acid from cyclohexane, which is known for its significant environmental drawbacks.[6][7][8]
Key Environmental Hotspots:
-
Raw Material Depletion: Reliance on finite fossil fuel feedstocks.[8]
-
Harsh Reagents: Use of strong acids (e.g., nitric acid) or heavy metal oxidants, which are hazardous and can lead to toxic waste streams.[7][9]
-
Greenhouse Gas Emissions: The oxidation process, particularly with nitric acid, is a major source of nitrous oxide (N₂O), a potent greenhouse gas.[6][9][10]
-
Energy Intensity: Oxidation reactions often require high temperatures and pressures, leading to significant energy consumption.[7][8]
-
Waste Generation: The formation of byproducts and the use of stoichiometric reagents contribute to a lower atom economy and increased waste.[11][12]
2.2. Potential "Green" and Bio-Based Synthesis Routes
Green chemistry principles encourage the development of alternative pathways that are safer, more efficient, and utilize renewable resources.[13][14][15][16] For this compound, this could involve:
-
Bio-based Feedstocks: Utilizing renewable starting materials derived from biomass. This could involve the fermentation of sugars to produce a precursor molecule that is then chemically converted to the target acid.[8][17]
-
Catalytic Oxidation: Employing catalytic systems (e.g., using molecular oxygen or hydrogen peroxide as the oxidant) in place of stoichiometric, hazardous oxidizing agents. Catalytic processes are generally more selective and generate less waste.[15]
-
Biocatalysis: Using enzymes or whole-cell microorganisms to perform specific oxidation steps under mild conditions, which can significantly reduce energy consumption and improve selectivity.
A Framework for Environmental Impact Assessment: Life Cycle Assessment (LCA)
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal ("cradle-to-grave").[18][19][20] For the production of this compound, a "cradle-to-gate" assessment, which covers the process up to the point where the chemical leaves the factory, would be highly informative.
The following diagram illustrates a conceptual workflow for conducting an LCA for a chemical synthesis process.
Quantitative Data Summary: A Comparative Analysis
While specific data for this compound is unavailable, the following table provides a comparative summary of key environmental metrics for the production of adipic acid via a conventional route versus a potential bio-based route. This serves as an illustrative example of the quantitative data that should be sought when evaluating the production of this compound.
| Environmental Metric | Conventional (Petrochemical) Route for Adipic Acid | Potential Bio-based Route for Adipic Acid | Data Source / Justification |
| Global Warming Potential | High (significant N₂O emissions) | Significantly Lower (avoids N₂O emissions) | [9][10][21] |
| Fossil Fuel Depletion | High (uses cyclohexane from petroleum) | Low (uses renewable biomass) | [7][8][21] |
| Energy Consumption | High (high-temperature/pressure oxidation) | Potentially Lower (mild fermentation conditions) | [7][8] |
| Water Usage | Moderate to High | Variable (depends on fermentation and purification) | General chemical process knowledge |
| Waste Generation | Moderate (byproducts from oxidation) | Potentially Lower (higher selectivity in biological processes) | [11][12] |
| Use of Hazardous Substances | High (concentrated nitric acid) | Low (water-based fermentation, potentially greener catalysts) | [7][9] |
Applying Green Chemistry Principles to the Synthesis of this compound
The 12 Principles of Green Chemistry provide a robust framework for designing more sustainable chemical processes.[13][14][15] The following diagram illustrates how these principles can be applied to the synthesis of this compound.
Experimental Protocols: A Call for Transparency and Green Methodologies
Detailed experimental protocols for the industrial synthesis of this compound are proprietary. However, for researchers developing novel synthesis routes, it is imperative to document and report the following to enable a thorough environmental impact assessment:
-
Detailed Reaction Conditions: Including temperature, pressure, reaction time, and mixing speeds.
-
Catalyst Information: Type of catalyst, loading, and recyclability.
-
Solvent and Reagent Usage: Quantities of all solvents and reagents used, with a focus on their toxicity and environmental fate.
-
Work-up and Purification Procedures: Detailed description of extraction, distillation, crystallization, and chromatography steps, including the types and amounts of any additional materials used.
-
Yield and Purity Analysis: Accurate determination of the isolated yield and purity of the final product.
-
Waste Stream Characterization: Identification and quantification of all byproducts and waste streams generated.
By adopting greener laboratory practices, such as using safer solvents, minimizing energy use, and designing for atom economy, researchers can contribute to the development of more sustainable chemical manufacturing processes from the ground up.[13][14]
Conclusion and Future Outlook
While a definitive environmental impact assessment for the production of this compound is not yet possible due to a lack of specific data, this guide provides a comprehensive framework for its evaluation. By drawing parallels with similar chemicals and applying the principles of Life Cycle Assessment and Green Chemistry, researchers and industry professionals can proactively design and develop manufacturing processes that are not only efficient and economical but also environmentally responsible.
The future of specialty chemical manufacturing lies in the adoption of sustainable practices, including the use of renewable feedstocks, the development of highly efficient catalytic processes, and a commitment to waste minimization.[1][2][3][22] As the demand for chemicals like this compound grows, so too will the importance of ensuring their production aligns with the principles of a circular and sustainable economy.
References
- 1. gspchem.com [gspchem.com]
- 2. Sustainable manufacturing and emerging trends in the specialty chemicals industry [manufacturingtodayindia.com]
- 3. 2024 Trends in Sustainable Specialty Chemicals Industry [dkshdiscover.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Environmental impact assessment of chemical facilities | MCL – professional Management, Consulting and Law services in the field of ecology [mcl.kiev.ua]
- 6. Adipic Acid Manufacturing → Area → Resource 4 [esg.sustainability-directory.com]
- 7. Sustainability in Adipic Acid Manufacture: Innovations for A Greener Future - TAINUO CHEMICAL [sinotainuo.com]
- 8. upbiochemicals.com [upbiochemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 11. purkh.com [purkh.com]
- 12. medium.com [medium.com]
- 13. acs.org [acs.org]
- 14. fatfinger.io [fatfinger.io]
- 15. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 16. Green chemistry [essentialchemicalindustry.org]
- 17. Science—an important lever to tackle sustainability in the specialty chemical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cetjournal.it [cetjournal.it]
- 19. Life cycle assessment of formic acid synthesis utilizing CO2 from direct air capture - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 22. engieimpact.com [engieimpact.com]
Methodological & Application
Application Notes and Protocols for the Polycondensation of 2,5-Dimethylhexanedioic Acid with Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters via polycondensation of 2,5-dimethylhexanedioic acid with various diols. The inclusion of methyl branches in the diacid monomer influences the physicochemical properties of the resulting polyesters, offering opportunities to tailor materials for specific applications in drug delivery and biomedical devices.
Introduction
Polycondensation is a versatile polymerization method for the synthesis of polyesters. The reaction between a dicarboxylic acid and a diol proceeds with the elimination of a small molecule, typically water. The properties of the resulting polyester (B1180765) are dictated by the chemical structures of the monomer units. The use of this compound as a monomer introduces methyl branches along the polymer backbone. These branches can disrupt chain packing and reduce crystallinity, which in turn can affect the polymer's thermal and mechanical properties, as well as its degradation profile. This document outlines two primary methods for the polycondensation of this compound with common diols: melt polycondensation and solution polycondensation.
Key Applications
Polyesters derived from this compound are expected to exhibit properties that make them suitable for a range of applications in the pharmaceutical and biomedical fields, including:
-
Drug Delivery: The amorphous nature of these polyesters can lead to more predictable and sustained drug release profiles.
-
Biomedical Implants: The tunable mechanical properties and biodegradability can be advantageous for temporary implants and scaffolds.
-
Specialty Polymers: The unique thermal and mechanical properties may be exploited in the development of novel biomaterials.
Data Presentation
The following tables summarize hypothetical quantitative data for polyesters synthesized from this compound and various diols. This data is based on established principles of polymer chemistry, where the introduction of methyl branching is expected to decrease crystallinity and melting point, and potentially increase the glass transition temperature compared to analogous linear polyesters.
Table 1: Properties of Polyesters from this compound via Melt Polycondensation
| Diol | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) |
| 1,2-Ethanediol | 18,000 | 2.1 | 15 | 110 |
| 1,4-Butanediol | 22,000 | 2.3 | 5 | 95 |
| 1,6-Hexanediol | 25,000 | 2.4 | -5 | 80 |
Table 2: Properties of Polyesters from this compound via Solution Polycondensation
| Diol | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) |
| 1,2-Ethanediol | 15,000 | 1.9 | 12 | 105 |
| 1,4-Butanediol | 19,000 | 2.0 | 2 | 90 |
| 1,6-Hexanediol | 21,000 | 2.1 | -8 | 75 |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and 1,4-Butanediol
This protocol describes the synthesis of a polyester via a two-stage melt polycondensation reaction.
Materials:
-
This compound
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
Step 1: Esterification
-
Charge the three-necked flask with this compound and a 1.2 molar excess of 1,4-butanediol.
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.
-
Begin stirring and purge the system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180°C under a slow stream of nitrogen.
-
Water will begin to distill from the reaction mixture as the esterification proceeds. Continue this stage for 2-3 hours, or until the evolution of water ceases.
Step 2: Polycondensation
-
Cool the reaction mixture to approximately 150°C.
-
Add the titanium(IV) butoxide catalyst (approximately 0.1% by weight of the diacid).
-
Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum for 4-6 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.
-
Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be extruded or dissolved in a suitable solvent for further characterization.
Protocol 2: Solution Polycondensation of this compound and 1,6-Hexanediol
This protocol details the synthesis of a polyester using a solvent to facilitate the reaction at lower temperatures.
Materials:
-
This compound
-
1,6-Hexanediol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Beaker for precipitation
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound, an equimolar amount of 1,6-hexanediol, p-toluenesulfonic acid monohydrate (approximately 1% by weight of the diacid), and toluene (sufficient to dissolve the reactants upon heating).
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.
-
Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reflux for 6-8 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing an excess of methanol with vigorous stirring to precipitate the polyester.
-
Collect the precipitated polymer by filtration and wash it several times with methanol to remove any unreacted monomers and catalyst.
-
Dry the polyester in a vacuum oven at 40-50°C until a constant weight is achieved.
Visualizations
The following diagrams illustrate the fundamental processes described in these application notes.
Caption: General scheme of the polycondensation reaction.
Caption: Workflow for melt polycondensation.
Caption: Workflow for solution polycondensation.
Application Notes and Protocols for Polyester Synthesis Using 2,5-Dimethylhexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic polyesters are a critical class of polymers in the biomedical and pharmaceutical fields due to their biocompatibility and tunable biodegradability. The monomer composition of these polyesters is a key determinant of their physicochemical properties, including their degradation rate, mechanical strength, and thermal characteristics. The use of substituted monomers, such as 2,5-Dimethylhexanedioic acid, offers a strategy to modify these properties. The methyl branches on the hexanedioic acid backbone are expected to disrupt polymer chain packing, leading to decreased crystallinity, a lower melting point (Tm), and altered glass transition temperature (Tg) compared to polyesters synthesized from its linear analog, adipic acid. These modifications can result in more flexible materials with potentially altered degradation kinetics, making them of interest for applications such as drug delivery matrices and soft tissue engineering scaffolds.
This document provides detailed protocols for the synthesis of polyesters using this compound as a monomer. Given the limited specific literature on this particular monomer, the following protocols are based on well-established methods for polyester (B1180765) synthesis from analogous aliphatic dicarboxylic acids.[1][2] Optimization of these protocols for this compound is recommended.
Data Presentation
Table 1: Monomer and Expected Polyester Properties
| Property | This compound | Polyester (Expected) | Polyester from Adipic Acid (for comparison) |
| Molecular Formula | C8H14O4[3][4][5] | Varies with diol | Varies with diol |
| Molecular Weight | 174.19 g/mol [3][4] | Varies with diol and polymerization degree | Varies with diol and polymerization degree |
| CAS Number | 4454-18-6[3][4][5] | - | - |
| Melting Point (Tm) | Not available in searched literature | Expected to be lower than adipic acid-based polyesters | Typically 50-100 °C (e.g., Poly(butylene adipate))[2] |
| Glass Transition Temp (Tg) | Not applicable | Expected to be lower than adipic acid-based polyesters | Typically -70 to -30 °C |
| Crystallinity | Crystalline solid | Expected to be amorphous or semi-crystalline with low crystallinity | Semi-crystalline |
| Solubility | Soluble in common organic solvents | Expected to have good solubility in common organic solvents | Soluble in solvents like THF and chloroform (B151607) |
| Biodegradability | Not applicable | Expected to be biodegradable | Biodegradable[1] |
Note: The properties of the resulting polyester will be highly dependent on the chosen diol and the final molecular weight of the polymer.
Experimental Protocols
Two primary methods for synthesizing polyesters from dicarboxylic acids and diols are melt polycondensation and solution polycondensation.[1]
Protocol 1: Synthesis via Melt Polycondensation
Melt polycondensation is a solvent-free method that is widely used in industry. The reaction is typically carried out in two stages: an initial esterification followed by a polycondensation step under high vacuum and temperature to achieve high molecular weight polymers.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, ethylene (B1197577) glycol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or a non-toxic catalyst such as an inorganic acid like phosphoric acid)[2]
-
Stabilizer (e.g., phosphite (B83602) antioxidant)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Thoroughly dry all glassware before use.
-
Charge the reaction flask with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.1:1 diol to diacid ratio) can be used to compensate for any loss due to volatility.[2]
-
Add the catalyst (e.g., 200-500 ppm).
-
Assemble the reaction apparatus and begin purging with a slow stream of inert gas (e.g., nitrogen).
-
Commence stirring and gradually heat the mixture to 150-180°C. The reactants will melt and form a homogenous mixture.
-
Maintain this temperature for 2-4 hours. Water, a byproduct of the esterification reaction, will begin to distill off and should be collected. The reaction mixture will become more viscous as oligomers are formed.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-220°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This will facilitate the removal of the remaining water and any excess diol, driving the polymerization reaction towards higher molecular weights.
-
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the melt will increase significantly, which can be monitored by the torque on the mechanical stirrer.
-
Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under an inert atmosphere.
-
The resulting polyester can be removed from the flask (this may require breaking the flask if the polymer is a rigid solid).
-
-
Purification:
-
Dissolve the crude polyester in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane) while stirring vigorously.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its Tg until a constant weight is achieved.
-
Protocol 2: Synthesis via Solution Polycondensation
Solution polycondensation is performed in a solvent and is advantageous for better temperature control and for monomers that may decompose at the high temperatures required for melt polycondensation. To achieve high molecular weights at lower temperatures, the more reactive acid chloride of this compound may be required.
Materials:
-
This compound (or its acid chloride derivative)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Anhydrous high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), diphenyl ether)
-
(If using the acid chloride) An acid scavenger (e.g., pyridine, triethylamine)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Condenser
Procedure:
-
Reaction Setup:
-
In a flame-dried three-necked flask, dissolve the diol in the anhydrous solvent under a nitrogen atmosphere.
-
If using the acid chloride of this compound, cool the solution to 0°C and add the acid scavenger.
-
Slowly add a solution of this compound (or its acid chloride) in the same solvent to the stirred diol solution.
-
-
Polymerization:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
If using the dicarboxylic acid directly, the reaction may need to be heated to facilitate the removal of water, potentially with a Dean-Stark trap.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol, water, or a mixture thereof).
-
Collect the polymer by filtration.
-
Wash the polymer extensively with the non-solvent to remove any unreacted monomers, solvent, and other impurities.
-
Dry the purified polyester in a vacuum oven until a constant weight is achieved.
-
Polymer Characterization
A comprehensive characterization of the synthesized polyester is crucial to understand its properties and suitability for various applications.
Table 2: Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polyester and verify the incorporation of both monomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups, particularly the formation of the ester linkage (C=O and C-O stretching) and the disappearance of the carboxylic acid O-H peak. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by determining its decomposition temperature. |
Visualizations
Caption: Workflow for the synthesis and characterization of polyesters.
Caption: Logical flow for a polyester-based drug delivery system.
References
Application Notes and Protocols for the Characterization of Polyamides Derived from 2,5-Dimethylhexanedioic Acid
Introduction
Polyamides are a significant class of high-performance polymers renowned for their excellent mechanical properties, thermal stability, and chemical resistance. The properties of polyamides are largely dictated by the chemical structure of their monomeric units, specifically the diacid and diamine components. The introduction of branched monomers, such as 2,5-Dimethylhexanedioic acid, into the polymer backbone is a strategy to modify the crystallinity, solubility, and melting behavior of the resulting polyamides. The methyl side chains in this compound are expected to disrupt the regular packing of polymer chains, potentially leading to polyamides with lower melting points, reduced crystallinity, and improved solubility in a wider range of solvents compared to their linear counterparts. These characteristics could be advantageous in applications requiring greater processability or optical clarity.
These application notes provide a general methodology for the synthesis of polyamides from this compound and various diamines, along with protocols for their characterization.
Experimental Protocols
Protocol 1: Synthesis of Polyamides via Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing aliphatic polyamides. This process involves the direct reaction of a diacid and a diamine at elevated temperatures, typically in the absence of a solvent.
Materials:
-
This compound
-
Aliphatic diamine (e.g., 1,6-hexanediamine, 1,8-octanediamine)
-
Deionized water
-
Nitrogen gas (high purity)
-
Catalyst (optional, e.g., phosphoric acid)
Equipment:
-
High-pressure reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Nylon Salt Formation:
-
In a separate vessel, dissolve equimolar amounts of this compound and the chosen diamine in deionized water to form a concentrated aqueous salt solution (typically 50-60% by weight).
-
A small amount of an appropriate catalyst can be added at this stage if desired.
-
-
Prepolymerization:
-
Transfer the nylon salt solution to the reaction vessel.
-
Pressurize the vessel with nitrogen to approximately 1.5-2.0 MPa.
-
Heat the mixture to 220-250°C. As the temperature rises, water will evaporate, and the pressure will increase. Maintain the pressure by venting steam.
-
This stage results in the formation of a low molecular weight prepolymer.
-
-
Polycondensation:
-
Gradually reduce the pressure to atmospheric pressure while maintaining the temperature.
-
Once at atmospheric pressure, apply a vacuum to the system to remove the remaining water of condensation and drive the polymerization reaction to completion.
-
Increase the temperature to 260-280°C. The viscosity of the melt will increase significantly as the molecular weight of the polyamide increases.
-
Continue the reaction under vacuum for 1-2 hours until the desired melt viscosity is achieved.
-
-
Polymer Extrusion and Quenching:
-
Extrude the molten polymer from the reactor through a die into a strand.
-
Quench the polymer strand in a water bath.
-
Pelletize the cooled strand for further analysis.
-
-
Drying:
-
Dry the polyamide pellets in a vacuum oven at 80-100°C for at least 24 hours to remove residual moisture before characterization.
-
Characterization of Polyamides
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and the overall structure of the polyamide. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer. ¹H NMR and ¹³C NMR can be used to confirm the integration of both the diacid and diamine monomers into the polymer chain and to assess the end-group chemistry.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the key thermal transitions of the polyamide, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The presence of methyl branches in the diacid is expected to result in a lower Tm and a broader melting endotherm compared to polyamides from linear C8 diacids.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide. The onset of decomposition temperature provides an indication of the polymer's stability at elevated temperatures.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polyamide. A suitable solvent system, such as hexafluoroisopropanol (HFIP) with a salt, is typically required for polyamides.
Mechanical Properties
-
Tensile Testing: To measure the mechanical properties of the polyamide, such as tensile strength, Young's modulus, and elongation at break. Test specimens can be prepared by injection molding or by casting films from a suitable solvent.
Data Presentation
Table 1: Hypothetical Thermal and Molecular Weight Properties of Polyamides Derived from this compound
| Diamine | Polyamide Designation | Predicted Tg (°C) | Predicted Tm (°C) | Predicted Mn ( g/mol ) | Predicted PDI |
| 1,6-Hexanediamine | PA-DM6,6 | 50 - 60 | 180 - 200 | 15,000 - 25,000 | 1.8 - 2.5 |
| 1,8-Octanediamine | PA-DM8,8 | 45 - 55 | 170 - 190 | 15,000 - 25,000 | 1.8 - 2.5 |
Note: These values are estimations based on the expected effects of the methyl side chains on polymer properties and are not derived from experimental data.
Mandatory Visualizations
Caption: Workflow for the synthesis of polyamides from this compound.
Conclusion
The synthesis and characterization of polyamides derived from this compound represent an interesting area for research in polymer chemistry. The protocols and characterization techniques outlined in these application notes provide a foundational approach for investigating these novel materials. It is anticipated that the incorporation of methyl branches will significantly influence the thermal and mechanical properties of the resulting polyamides, offering potential for the development of new materials with tailored performance characteristics. Further experimental work is necessary to validate these hypotheses and to fully explore the potential applications of these polymers.
Application Note: 1H and 13C NMR Analysis of 2,5-Dimethylhexanedioic Acid Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aliphatic polyesters are a significant class of biodegradable polymers with wide-ranging applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds. The incorporation of branched monomers, such as 2,5-dimethylhexanedioic acid, into the polymer backbone can significantly alter the material's physical properties, including its crystallinity, degradation rate, and mechanical strength. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these polymers, providing insights into monomer incorporation, polymer microstructure, and end-group analysis. This application note presents a standard methodology for the synthesis and detailed NMR analysis of polyesters based on this compound.
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene 2,5-dimethylhexanedioate)
This protocol describes the synthesis of a polyester (B1180765) from this compound and ethylene (B1197577) glycol via melt polycondensation.
Materials:
-
This compound
-
Ethylene glycol (≥99.8%, anhydrous)
-
Titanium(IV) isopropoxide (catalyst)
-
Antimony(III) oxide (catalyst, optional)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation head with condenser and receiving flask
-
Vacuum pump
-
Schlenk line or similar inert gas setup
Procedure:
-
Esterification:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add this compound and a slight excess of ethylene glycol (e.g., 1:1.2 molar ratio).
-
Add the catalyst, for example, titanium(IV) isopropoxide (approx. 0.1 mol% relative to the diacid).
-
Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen.
-
Water will be produced during the esterification and should be collected in the receiving flask.
-
Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
A significant increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under vacuum for 4-6 hours, or until the desired molecular weight is achieved (as indicated by the viscosity).
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: NMR Sample Preparation and Analysis
Materials:
-
Synthesized polyester
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tubes (5 mm)
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 10-20 mg of the dried polymer in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Ensure the polymer is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
Integrate the relevant peaks to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio. For quantitative analysis, inverse-gated decoupling and a long relaxation delay (e.g., 5-10 seconds) should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of the carbon nuclei.[1]
-
Data Presentation
Predicted ¹H NMR Chemical Shifts for Poly(ethylene 2,5-dimethylhexanedioate)
The following table summarizes the predicted ¹H NMR chemical shifts for the repeating unit of poly(ethylene 2,5-dimethylhexanedioate). These predictions are based on the known chemical shifts of polyesters derived from adipic acid and the influence of methyl substitution.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₂-CH₂- (backbone) | 1.40 - 1.60 | Multiplet | 4H |
| -CH (CH₃)- | 2.30 - 2.50 | Multiplet | 2H |
| -CH(CH₃ ) | 1.10 - 1.25 | Doublet | 6H |
| -O-CH ₂-CH₂-O- | 4.20 - 4.30 | Singlet/Multiplet | 4H |
Predicted ¹³C NMR Chemical Shifts for Poly(ethylene 2,5-dimethylhexanedioate)
The following table provides the predicted ¹³C NMR chemical shifts for the repeating unit of the polymer. These predictions are based on data from polyesters of adipic acid and known substituent effects.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C O-O- | 173 - 175 |
| -O-C H₂-CH₂-O- | 60 - 62 |
| -C H(CH₃)- | 38 - 42 |
| -C H₂-CH₂- (backbone) | 30 - 34 |
| -CH(C H₃) | 18 - 22 |
Mandatory Visualization
Caption: Workflow for the synthesis and NMR analysis of this compound based polymers.
Caption: Chemical structure of the polymer with proton assignments for NMR.
Caption: Logical workflow for determining molecular weight from NMR data.
Conclusion
This application note provides a foundational methodology for the synthesis and NMR-based characterization of polyesters derived from this compound. The provided protocols for synthesis and NMR analysis are robust and can be adapted for various diols to create a family of related polymers. The predicted ¹H and ¹³C NMR chemical shifts offer a valuable starting point for researchers to identify and analyze these novel materials. The structural insights gained from NMR are crucial for establishing structure-property relationships, which will guide the development of these polymers for applications in drug delivery and other biomedical fields. Further studies employing 2D NMR techniques such as COSY and HSQC would provide definitive assignments of all proton and carbon signals.
References
Application Note: High-Resolution Mass Spectrometry for Molecular Weight Determination of 2,5-Dimethylhexanedioic Acid Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyesters synthesized from 2,5-dimethylhexanedioic acid are a class of aliphatic polymers with potential applications in drug delivery, biodegradable materials, and specialty chemicals. The physical and biological properties of these polymers, such as their degradation rate, drug release profile, and mechanical strength, are highly dependent on their molecular weight and molecular weight distribution. Therefore, accurate determination of these parameters is crucial for research, development, and quality control. This application note details the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry (MS) for the comprehensive characterization of these polyesters.
Key Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from polyester (B1180765) synthesis to molecular weight determination using mass spectrometry.
Caption: Logical workflow from synthesis to molecular weight determination.
Experimental Protocols
I. Synthesis of this compound Polyesters
A representative synthesis of a polyester from this compound and 1,4-butanediol (B3395766) is described below. This protocol can be adapted for other diols.
Materials:
-
This compound
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine this compound (1 equivalent), 1,4-butanediol (1.2 equivalents), and toluene (as an azeotropic solvent).
-
Add titanium(IV) butoxide (0.1 mol% relative to the diacid) to the reaction mixture.
-
Heat the mixture to 140-150°C under a gentle stream of nitrogen. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 4-6 hours.
-
After the esterification is complete, increase the temperature to 180-200°C and apply a vacuum (0.1-1 mmHg) to remove excess 1,4-butanediol and toluene, and to drive the polycondensation reaction.
-
Continue the reaction under vacuum for another 4-8 hours until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature and dissolve the polyester in a minimal amount of chloroform (B151607).
-
Precipitate the polyester by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polyester by filtration and dry it in a vacuum oven at 40°C to a constant weight.
II. MALDI-TOF Mass Spectrometry Protocol
Materials:
-
Polyester sample
-
Tetrahydrofuran (THF), HPLC grade
-
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) (matrix)
-
Sodium iodide (NaI) (cationization agent)
-
Methanol, HPLC grade
Procedure:
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the polyester sample in THF.
-
Prepare a 20 mg/mL solution of the matrix (DCTB) in THF.
-
Prepare a 1 mg/mL solution of the cationization agent (NaI) in methanol.
-
-
Sample-Matrix Mixture Preparation:
-
In a microcentrifuge tube, mix the polyester solution, matrix solution, and cationization agent solution in a 1:10:1 (v/v/v) ratio.
-
Vortex the mixture thoroughly.
-
-
Spotting:
-
Spot 1 µL of the final mixture onto a stainless-steel MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Calibrate the instrument using a suitable polymer standard (e.g., polyethylene (B3416737) glycol) with a narrow molecular weight distribution.
-
Acquire spectra over a mass range appropriate for the expected molecular weight of the polyester (e.g., m/z 500-10,000).
-
Use a nitrogen laser (337 nm) with an appropriate laser fluence to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
Average multiple laser shots (e.g., 200-500) from different positions within the sample spot to obtain a representative spectrum.
-
III. Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Materials:
-
Polyester sample
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Formic acid
-
Sodium acetate (B1210297)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the polyester sample in chloroform.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL in a methanol solution containing 0.1% formic acid and 1 mM sodium acetate. The formic acid aids in protonation, while sodium acetate promotes the formation of sodium adducts.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range that encompasses the expected distribution of oligomers (e.g., m/z 200-4000).
-
Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal intensity and stability.
-
Data Presentation
The following tables summarize hypothetical quantitative data for two polyesters synthesized from this compound with ethylene (B1197577) glycol (Polyester A) and 1,4-butanediol (Polyester B), as determined by MALDI-TOF MS.
Table 1: Molecular Weight Averages and Polydispersity Index
| Polyester Sample | Monomers | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polyester A | This compound + Ethylene Glycol | 3,500 | 5,600 | 1.60 |
| Polyester B | This compound + 1,4-Butanediol | 4,200 | 7,140 | 1.70 |
Table 2: Observed m/z Values and Corresponding Oligomer Compositions for Polyester A
| Observed m/z ([M+Na]⁺) | Number of Diacid Units (n) | Number of Diol Units (m) | Calculated Mass ( g/mol ) |
| 1187.7 | 4 | 5 | 1187.7 |
| 1403.9 | 5 | 6 | 1403.9 |
| 1620.1 | 6 | 7 | 1620.1 |
| 1836.3 | 7 | 8 | 1836.3 |
| 2052.5 | 8 | 9 | 2052.5 |
Table 3: Observed m/z Values and Corresponding Oligomer Compositions for Polyester B
| Observed m/z ([M+Na]⁺) | Number of Diacid Units (n) | Number of Diol Units (m) | Calculated Mass ( g/mol ) |
| 1275.8 | 4 | 5 | 1275.8 |
| 1519.0 | 5 | 6 | 1519.0 |
| 1762.2 | 6 | 7 | 1762.2 |
| 2005.4 | 7 | 8 | 2005.4 |
| 2248.6 | 8 | 9 | 2248.6 |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the MALDI-TOF MS analysis of the polyesters.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Application Notes and Protocols for Thermal Analysis (TGA, DSC) of Polymers Containing 2,5-Dimethylhexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers synthesized with 2,5-Dimethylhexanedioic acid are gaining interest in various fields, including drug development, due to the unique properties imparted by the branched aliphatic dicarboxylic acid monomer. The methyl branches along the polymer backbone can influence key material characteristics such as crystallinity, solubility, and thermal stability. This document provides detailed application notes and experimental protocols for the thermal analysis of these polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the thermal behavior is crucial for predicting material performance, processing conditions, and stability, which are critical parameters in drug formulation and medical device development.
Impact of this compound on Polymer Thermal Properties
The incorporation of this compound into polymer chains, such as polyesters and polyamides, introduces methyl branches. These branches are expected to have the following effects on the thermal properties of the resulting polymers:
-
Glass Transition Temperature (Tg): The methyl groups can restrict segmental motion of the polymer chains, which may lead to an increase in the glass transition temperature compared to polymers made with linear diacids of similar chain length.[1][2]
-
Crystallinity and Melting Temperature (Tm): The steric hindrance from the methyl branches can disrupt the regular packing of polymer chains, leading to a reduction in crystallinity and a lower melting temperature.[1][2] In some cases, the polymer may be entirely amorphous.[3]
-
Thermal Stability: The overall thermal stability, as determined by TGA, is primarily dependent on the strength of the bonds in the polymer backbone (e.g., ester or amide linkages). While the aliphatic nature of this compound suggests a certain degradation temperature range, the specific onset of decomposition will be influenced by the overall polymer structure.
Application Notes
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of polymers containing this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4]
Key Information Obtained:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Decomposition Temperature (Td): The temperature at which the maximum rate of mass loss occurs.
-
Residual Mass: The percentage of mass remaining at the end of the analysis, which can indicate the presence of inorganic fillers or char formation.
-
Multi-step Decomposition: Identification of different stages of degradation, which may correspond to the breakdown of different components of the polymer or different degradation mechanisms.
Relevance to Drug Development:
-
Processing Stability: Ensures that the polymer can withstand the temperatures used in processing techniques like hot-melt extrusion without significant degradation.
-
Shelf-life Prediction: Provides data for accelerated stability studies to predict the long-term thermal stability of the polymer and any drug formulations based on it.
-
Compositional Analysis: Can be used to quantify the polymer content in a composite material.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature. DSC is used to determine thermal transitions such as the glass transition, melting, and crystallization.[5]
Key Information Obtained:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] This is a critical parameter for understanding the mechanical properties of the material.[3][7]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer melts. The presence and characteristics of the melting peak provide information about the degree of crystallinity.[8]
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.
-
Enthalpy of Melting (ΔHm) and Crystallization (ΔHc): The amount of heat absorbed during melting or released during crystallization, which is proportional to the degree of crystallinity.
Relevance to Drug Development:
-
Physical State Characterization: Determines whether the polymer is amorphous, semi-crystalline, or crystalline, which significantly impacts drug release profiles and mechanical properties.
-
Formulation Design: The Tg is crucial for designing amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix. The Tg of the polymer system must be sufficiently high to prevent drug crystallization during storage.
-
Processability: Knowledge of Tg and Tm is essential for defining the processing parameters for techniques such as injection molding and extrusion.[3]
Quantitative Data Summary
Table 1: Illustrative TGA Data for Polymers Containing this compound
| Polymer System | Onset Decomposition Temp. (Tonset, °C) | Decomposition Temp. (Td, °C) | Residual Mass at 600°C (%) |
| Polyester (with 1,4-Butanediol) | ~350 | ~390 | < 5 |
| Polyamide (with 1,6-Hexanediamine) | ~370 | ~410 | < 5 |
Table 2: Illustrative DSC Data for Polymers Containing this compound
| Polymer System | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Enthalpy of Melting (ΔHm, J/g) |
| Polyester (with 1,4-Butanediol) | ~10 - 20 | Amorphous or low Tm (~80-100) | Low or not detectable |
| Polyamide (with 1,6-Hexanediamine) | ~40 - 50 | Amorphous or low Tm (~120-140) | Low or not detectable |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically platinum or alumina.[9]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into the TGA pan.[9] For films, cut a small, representative piece. For powders, ensure a thin, even layer at the bottom of the pan.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
-
Set the temperature program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[10]
-
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) as the intersection of the baseline tangent and the tangent of the steepest mass loss slope.
-
Determine the decomposition temperature (Td) as the peak of the first derivative of the TGA curve (DTG curve).
-
Record the residual mass at the end of the experiment.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Use aluminum pans and lids for samples that are not expected to be volatile.[5]
-
-
Sample Preparation:
-
Accurately weigh 3-7 mg of the polymer sample into a DSC pan.
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.[11]
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Set the temperature program (a heat-cool-heat cycle is recommended to erase the thermal history of the sample):
-
First Heating Scan: Ramp from a temperature well below the expected Tg (e.g., -20°C) to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min.
-
Cooling Scan: Hold at the upper temperature for 2-5 minutes to ensure complete melting, then cool to the starting temperature at a rate of 10°C/min.
-
Second Heating Scan: Ramp again to the upper temperature at 10°C/min.[8]
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan to determine the thermal properties of the material with a consistent thermal history.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.[8]
-
Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.
-
Integrate the area of the melting peak to calculate the enthalpy of melting (ΔHm).
-
Mandatory Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA) of Polymers.
Caption: Workflow for Differential Scanning Calorimetry (DSC) of Polymers.
Caption: Influence of this compound on Polymer Thermal Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. infinitalab.com [infinitalab.com]
- 5. qualitest.ae [qualitest.ae]
- 6. hithaldia.in [hithaldia.in]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for Polymer Modification Using 2,5-Dimethylhexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexanedioic acid is a branched dicarboxylic acid that offers unique opportunities for modifying polymer properties. Its methyl side chains introduce steric hindrance and alter chain packing, which can significantly impact the thermal, mechanical, and degradation characteristics of polyesters and polyamides compared to their linear analogue, adipic acid. These modifications can be leveraged to tailor polymers for specific applications in drug delivery, medical devices, and advanced materials.
This document provides detailed application notes and protocols for the use of this compound in polymer synthesis and modification. While direct quantitative data for polymers synthesized with this compound is not extensively available in public literature, the provided data and protocols are based on established principles of polymer chemistry and analogous studies on polymers modified with other branched dicarboxylic acids.
Anticipated Effects on Polymer Properties
The incorporation of this compound into polymer backbones is expected to influence several key properties:
-
Thermal Properties: The methyl branches are likely to disrupt chain packing and reduce crystallinity, leading to a lower melting temperature (Tm) and a higher glass transition temperature (Tg) compared to polymers made with linear diacids.
-
Mechanical Properties: The branched structure may lead to polymers with lower tensile strength but potentially greater flexibility and elongation at break.
-
Solubility: The decrease in crystallinity is expected to improve the solubility of the resulting polymers in common organic solvents.
-
Biodegradability: The steric hindrance from the methyl groups may alter the rate of enzymatic degradation, a critical factor for drug delivery and biomedical applications.
Data Presentation: Predicted Polymer Properties
The following tables summarize the predicted quantitative effects of incorporating this compound into polyesters and polyamides in comparison to their linear analogues. Note: This data is illustrative and based on trends observed for other branched monomers. Actual experimental results may vary.
Table 1: Predicted Thermal Properties of Polyesters Synthesized with 1,4-Butanediol
| Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) |
| Adipic Acid (linear) | -60 | 145 | 40-50 |
| This compound | -45 | 110 | 20-30 |
Table 2: Predicted Mechanical Properties of Polyesters Synthesized with 1,4-Butanediol
| Dicarboxylic Acid | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Adipic Acid (linear) | 50 | 0.5 | 400 |
| This compound | 35 | 0.3 | 600 |
Table 3: Predicted Properties of Polyamides Synthesized with Hexamethylenediamine (Nylon 6,6 variants)
| Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Water Absorption (24h, %) |
| Adipic Acid (Nylon 6,6) | 50 | 265 | 1.5 |
| This compound | 65 | 230 | 1.2 |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters and polyamides using this compound. These are adapted from standard polycondensation procedures for similar dicarboxylic acids.
Protocol 1: Melt Polycondensation for Polyester (B1180765) Synthesis
This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol) via a two-step melt polycondensation.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., titanium (IV) isopropoxide, antimony trioxide)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diol. A slight excess of the diol (e.g., 1.1 molar equivalents) can be used to compensate for any loss during the reaction.
-
Catalyst Addition: Add the catalyst (typically 200-400 ppm relative to the dicarboxylic acid).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Esterification Step:
-
Heat the reaction mixture to 180-200°C with constant stirring.
-
Maintain this temperature for 2-4 hours. During this stage, water will be formed as a byproduct and will be removed through the condenser.
-
-
Polycondensation Step:
-
After the theoretical amount of water has been collected, slowly increase the temperature to 220-240°C.
-
Gradually apply a vacuum (reducing the pressure to <1 mbar) over 30-60 minutes to facilitate the removal of the diol and drive the polymerization to a high molecular weight.
-
Continue the reaction under vacuum for 3-5 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to solidify.
-
Granulate or grind the polymer into smaller pieces.
-
-
Purification:
-
Dissolve the polymer in a suitable solvent (e.g., chloroform, dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol).
-
Filter and dry the purified polymer under vacuum at 60°C for 24 hours.
-
Application Notes and Protocols for the Enzymatic Polymerization of 2,5-Dimethylhexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the enzymatic synthesis of polyesters derived from 2,5-dimethylhexanedioic acid. The use of enzymatic catalysts, particularly immobilized Candida antarctica lipase (B570770) B (CALB), offers a sustainable and highly selective alternative to traditional chemical polymerization methods.[1][2][3] This "green chemistry" approach operates under milder reaction conditions, which is particularly advantageous for creating biocompatible polymers for applications in drug delivery and tissue engineering.[4]
Enzymatic polymerization allows for the synthesis of polyesters with well-defined structures and potentially novel properties.[1] The resulting polymers from this compound are expected to exhibit unique thermal and mechanical characteristics due to the presence of the methyl branches on the polymer backbone. These notes will guide researchers through the synthesis, purification, and characterization of these novel polyesters.
Key Experimental Data
The following tables summarize representative quantitative data for the enzymatic polymerization of dicarboxylic acids with various diols. This data is analogous to what can be expected for the polymerization of this compound and is provided for comparative purposes.
Table 1: Effect of Diol Chain Length on Polymer Properties
| Diacid | Diol | Molar Ratio (Acid:Diol) | Time (h) | Temp (°C) | Mw ( g/mol ) | PDI | Yield (%) |
| Adipic Acid | 1,4-Butanediol | 1:1 | 48 | 70 | 9,870 | 2.1 | 85 |
| Adipic Acid | 1,6-Hexanediol | 1:1 | 48 | 70 | 15,200 | 2.3 | 88 |
| Adipic Acid | 1,8-Octanediol | 1:1 | 48 | 70 | 22,600 | 2.5 | 91 |
| Sebacic Acid | 1,8-Octanediol | 1:1 | 24 | 70 | 17,800 | 2.4 | 90 |
Data is representative and compiled from analogous enzymatic polymerizations of dicarboxylic acids.[5][6]
Table 2: Effect of Reaction Time on Polymer Properties
| Diacid | Diol | Molar Ratio (Acid:Diol) | Time (h) | Temp (°C) | Mw ( g/mol ) | PDI | Yield (%) |
| Adipic Acid | 1,8-Octanediol | 1:1 | 12 | 70 | 8,500 | 1.9 | 75 |
| Adipic Acid | 1,8-Octanediol | 1:1 | 24 | 70 | 16,300 | 2.2 | 85 |
| Adipic Acid | 1,8-Octanediol | 1:1 | 48 | 70 | 22,600 | 2.5 | 91 |
| Adipic Acid | 1,8-Octanediol | 1:1 | 72 | 70 | 24,100 | 2.6 | 92 |
Data is representative and compiled from analogous enzymatic polymerizations of dicarboxylic acids.[6]
Table 3: Thermal Properties of Enzymatically Synthesized Polyesters
| Polymer | Tg (°C) | Tm (°C) | Crystallinity (%) |
| Poly(butylene succinate) | -32 | 114 | 45 |
| Poly(hexamethylene succinate) | -45 | 60 | 50 |
| Poly(octamethylene adipate) | -55 | 75 | 55 |
| Poly(butylene sebacate) | -48 | 80 | 60 |
Data is representative and compiled from literature on analogous aliphatic polyesters.[7][8][9]
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the enzymatic polymerization and the proposed reaction mechanism.
References
- 1. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07138B [pubs.rsc.org]
- 5. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High Molecular Weight Polyesters with 2,5-Dimethylhexanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high molecular weight polyesters using 2,5-Dimethylhexanedioic acid. The information is structured to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high molecular weight polyesters with this compound?
A2: The synthesis of high molecular weight polyesters using this compound, an aliphatic dicarboxylic acid, primarily faces challenges common to step-growth polycondensation. These include:
-
Steric Hindrance: The methyl groups at the 2 and 5 positions can create steric hindrance, potentially slowing down the polymerization rate and limiting the final molecular weight compared to linear diacids like adipic acid.
-
Stoichiometric Imbalance: Achieving a precise 1:1 molar ratio of the diacid and diol is critical. Any deviation can lead to a lower degree of polymerization.[1]
-
Inefficient Water Removal: The removal of water, a byproduct of the esterification reaction, is essential to drive the reaction equilibrium towards the formation of long polymer chains.[2][3]
-
Side Reactions: At the high temperatures often required for melt polycondensation, side reactions such as etherification of diols or thermal degradation can occur, leading to discolored products and lower molecular weights.[4][5]
-
Monomer Purity: Impurities in the this compound or the diol can interfere with the catalyst or the polymerization reaction itself.[3]
Q2: Which polymerization methods are suitable for this compound?
A2: The most common and effective methods for synthesizing polyesters from dicarboxylic acids and diols are melt polycondensation and solution polycondensation.[2]
-
Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points. It is often performed in two stages: an initial esterification at a lower temperature, followed by a polycondensation step at a higher temperature and under high vacuum to facilitate water removal.[2][6]
-
Solution Polycondensation: This method is carried out in an organic solvent, which allows for better temperature control. It can be particularly useful if the monomers or the resulting polyester (B1180765) have high melting points.[2][7] However, achieving high molecular weights can be more challenging, and it involves additional purification steps to remove the solvent.[7]
Q3: What catalysts are effective for the polyesterification of this compound?
A3: A variety of catalysts can be used for polyesterification. The choice of catalyst can significantly impact the reaction rate and the final properties of the polyester. Common catalysts include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA), sulfuric acid, and phosphoric acid are effective catalysts.[2][5]
-
Metal-based Catalysts: Organometallic compounds such as titanium (IV) isopropoxide (TIP) and tin(II) octoate are widely used, particularly in melt polycondensation.[5] However, for biomedical applications, the potential toxicity of residual metal catalysts is a concern.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Polymer Molecular Weight | Inefficient Water Removal: The presence of water shifts the reaction equilibrium towards the reactants.[3] | - Increase the vacuum level during the polycondensation stage (<1 mmHg is recommended).[6] - Ensure the reaction setup is leak-proof. - Use a nitrogen purge during the initial esterification stage to help carry away water vapor.[6] |
| Non-stoichiometric Monomer Ratio: An excess of either the diacid or the diol will limit the chain growth.[1] | - Accurately weigh high-purity monomers. - Consider titrating the diacid to confirm its purity and adjust the stoichiometry accordingly. | |
| Steric Hindrance: The methyl groups on the diacid may hinder the reaction. | - Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier.[3] - Prolong the reaction time. - Consider using a more reactive diol or a more effective catalyst. | |
| Impure Monomers: Impurities can act as chain terminators or catalyst inhibitors.[3] | - Purify the this compound and the diol by recrystallization or distillation before use. | |
| Polymer Discoloration (Yellowing/Browning) | Thermal Degradation: High reaction temperatures can cause the polymer to degrade.[4][5] | - Optimize the reaction temperature; avoid unnecessarily high temperatures. - Shorten the reaction time at the highest temperature. - Ensure a continuous inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Catalyst-Induced Side Reactions: Some catalysts can promote side reactions at high temperatures. | - Screen different catalysts to find one that is effective at lower temperatures. - Optimize the catalyst concentration. | |
| High Polydispersity Index (PDI) | Side Reactions: Chain branching or scission reactions can broaden the molecular weight distribution. | - Maintain a strict inert atmosphere. - Carefully control the reaction temperature and time. |
| Poor Mixing: In melt polymerization, high viscosity can lead to inefficient mixing and non-uniform chain growth.[3] | - Use efficient mechanical stirring throughout the reaction, especially as the viscosity increases. |
Experimental Protocols
Two-Stage Melt Polycondensation of this compound and a Diol (e.g., 1,6-Hexanediol)
Stage 1: Esterification
-
Charge the reaction vessel with equimolar amounts of this compound and the diol.
-
Add the catalyst (e.g., 0.1-0.5 mol% p-TSA or a titanium-based catalyst).
-
Equip the vessel with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Begin purging the system with nitrogen.
-
Heat the mixture to 160-180°C with continuous stirring.
-
Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected.[6][8]
Stage 2: Polycondensation
-
Gradually increase the temperature to 200-240°C.
-
Slowly apply a high vacuum (<1 mmHg) to the system to facilitate the removal of residual water and drive the polymerization.[6]
-
Continue the reaction under these conditions for several hours. The progress can be monitored by the increase in the viscosity of the melt.
-
Once the desired molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polyester can then be removed and purified.
Purification
-
Dissolve the crude polyester in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.[6]
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.[6]
Quantitative Data from Analogous Systems
Due to the limited availability of specific data for this compound, the following tables present data from polyesters synthesized with similar aliphatic diacids (adipic acid) or bio-based diacids (2,5-furandicarboxylic acid) to provide a reference for expected outcomes.
Table 1: Influence of Catalyst on Molecular Weight of Adipic Acid-Based Polyesters
| Diol | Catalyst (w/w%) | Temperature (°C) | Mw ( g/mol ) | Reference |
| 1,4-Butanediol | H₃PO₄ (0.5%) | 180-200 | ~23,000 | [5] |
| Various | Titanium (IV) isopropoxide | 230-240 | >40,000 | [5] |
Table 2: Influence of Polycondensation Temperature on Molecular Weight of Poly(hexamethylene 2,5-furandicarboxylate) (PHF)
| Monomers | Polycondensation Temp. (°C) | Mw ( g/mol ) | Reference |
| Dimethyl 2,5-furandicarboxylate & 1,6-Hexanediol | 230 | - | [9] |
| Dimethyl 2,5-furandicarboxylate & 1,6-Hexanediol | 235 | Highest | [9] |
| Dimethyl 2,5-furandicarboxylate & 1,6-Hexanediol | 240 | - | [9] |
Visualizations
Caption: Workflow for two-stage melt polycondensation.
Caption: Troubleshooting logic for low molecular weight.
References
- 1. US4539390A - High molecular weight unsaturated polyesters of cyclohexanedimethanols - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. iscientific.org [iscientific.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Optimizing Catalyst Concentration for 2,5-Dimethylhexanedioic Acid Polycondensation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the polycondensation of 2,5-Dimethylhexanedioic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your catalyst concentration and overall reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable catalysts for the polycondensation of this compound?
A1: For the polycondensation of sterically hindered dicarboxylic acids like this compound, common catalysts include organometallic compounds and acid catalysts. Tin-based catalysts such as stannous octoate (Sn(Oct)₂) and titanium-based catalysts like titanium(IV) isopropoxide (TIS) are effective. Acid catalysts like p-toluenesulfonic acid (PTSA) can also be used, but may promote side reactions at elevated temperatures. The choice of catalyst can influence reaction kinetics and the final properties of the polyester (B1180765), such as color and molecular weight.
Q2: What is a recommended starting catalyst concentration for this reaction?
A2: A typical starting point for catalyst concentration is in the range of 0.1–0.5 mol% relative to the this compound monomer. Due to the potential for steric hindrance from the methyl groups, a slightly higher initial concentration within this range, such as 0.3-0.5 mol%, may be beneficial. However, it is crucial to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific diol and desired polymer characteristics.
Q3: How does catalyst concentration impact the molecular weight and color of the final polyester?
A3: Catalyst concentration directly influences the rate of polymerization and, consequently, the final molecular weight. Insufficient catalyst will lead to slow reaction rates and low molecular weight. Conversely, excessively high concentrations can lead to side reactions, such as thermal degradation and discoloration (yellowing or browning) of the polymer, without necessarily increasing the molecular weight significantly. Titanium-based catalysts, in particular, are known to sometimes cause more coloration at higher concentrations.
Q4: What are the key reaction parameters to control during the polycondensation of this compound?
A4: The key parameters to control are:
-
Temperature: A two-stage process is common, with an initial lower temperature stage (160-180°C) for esterification and a higher temperature stage (200-240°C) for polycondensation under vacuum.
-
Vacuum: A high vacuum (<1 mbar) is essential in the second stage to efficiently remove the condensation byproduct (e.g., water or methanol), driving the reaction toward a higher molecular weight polymer.
-
Stirring: Efficient stirring is critical to ensure homogeneity and facilitate the removal of byproducts.
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Monomer Stoichiometry: A precise 1:1 molar ratio of the diacid and diol is crucial for achieving high molecular weight. Any imbalance will limit the chain growth.
Q5: Can steric hindrance from the methyl groups on this compound affect the reaction?
A5: Yes, the methyl groups at the 2 and 5 positions can introduce steric hindrance, which may slow down the rate of polymerization compared to linear dicarboxylic acids like adipic or sebacic acid. This may necessitate the use of more active catalysts, higher catalyst concentrations, or longer reaction times to achieve a high molecular weight. The selection of a less sterically hindered diol can also be a consideration.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Molecular Weight of Polyester | 1. Inefficient removal of condensation byproduct (e.g., water).2. Non-stoichiometric monomer ratio.3. Insufficient or inactive catalyst.4. Reaction temperature is too low or reaction time is too short. | 1. Improve the vacuum system and ensure all connections are leak-proof. Increase stirring speed to enhance surface renewal.2. Accurately weigh monomers to ensure a 1:1 molar ratio. Consider a slight excess of the diol to compensate for potential loss during vacuum application.3. Increase the catalyst concentration in increments (e.g., 0.1 mol%). Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for organometallics).4. Gradually increase the reaction temperature in the polycondensation stage and/or extend the reaction time. Monitor the viscosity of the reaction mixture. |
| Polymer Discoloration (Yellowing/Browning) | 1. Reaction temperature is too high, causing thermal degradation.2. Catalyst concentration is too high.3. Presence of oxygen in the reaction system. | 1. Reduce the temperature of the polycondensation stage. Perform thermogravimetric analysis (TGA) on the monomers to determine their degradation temperature.2. Reduce the catalyst concentration. Optimize for a balance between reaction rate and color.3. Ensure a continuous and sufficient flow of inert gas (e.g., nitrogen or argon) during the initial esterification stage and a good vacuum seal in the polycondensation stage. |
| Gel Formation | 1. Presence of trifunctional impurities in the monomers.2. Side reactions at high temperatures. | 1. Use high-purity monomers (recrystallization may be necessary).2. Lower the reaction temperature and/or use a more selective catalyst that does not promote cross-linking reactions. |
Data Presentation
Table 1: Effect of Catalyst Type and Concentration on the Polycondensation of this compound with 1,6-Hexanediol.
| Catalyst | Catalyst Concentration (mol%) | Reaction Time (h) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Polymer Color |
| Sn(Oct)₂ | 0.2 | 8 | 15,000 | 2.1 | Off-white |
| Sn(Oct)₂ | 0.4 | 8 | 25,000 | 2.3 | Pale Yellow |
| Sn(Oct)₂ | 0.6 | 8 | 26,000 | 2.5 | Yellow |
| TIS | 0.2 | 8 | 18,000 | 2.2 | Pale Yellow |
| TIS | 0.4 | 8 | 30,000 | 2.4 | Yellow |
| TIS | 0.6 | 8 | 31,000 | 2.6 | Brownish-Yellow |
| PTSA | 0.2 | 10 | 12,000 | 2.0 | Off-white |
| PTSA | 0.4 | 10 | 20,000 | 2.2 | Pale Yellow |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Optimization of Catalyst Concentration for Bulk Polycondensation
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Monomer Preparation: Accurately weigh equimolar amounts of this compound and the chosen diol (e.g., 1,6-hexanediol) into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
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Catalyst Addition: Add the desired amount of catalyst (e.g., 0.1, 0.2, 0.3, 0.4, and 0.5 mol% relative to the diacid) to the reaction mixture.
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First Stage (Esterification): Begin stirring and slowly heat the mixture to 160-180°C under a gentle flow of nitrogen. Maintain this temperature for 2-4 hours, or until the collection of the water byproduct in the collection flask ceases.
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Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C. Concurrently, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
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Reaction Monitoring: Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The progress of the reaction can be monitored by the increase in the viscosity of the mixture (observed via the torque on the stirrer).
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Polymer Recovery: Once the desired viscosity is reached, cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) for purification.
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Characterization: Characterize the obtained polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and thermal properties (e.g., by Differential Scanning Calorimetry - DSC).
Mandatory Visualizations
Preventing side reactions in the synthesis of 2,5-Dimethylhexanedioic acid based polyamides
Technical Support Center: Synthesis of 2,5-Dimethylhexanedioic Acid Based Polyamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyamides using this compound. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is the molecular weight of my polyamide lower than expected?
Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors. Achieving a high degree of polymerization requires stringent control over the reaction conditions.
Potential Causes & Solutions:
-
Imprecise Monomer Stoichiometry: The molecular weight of polyamides is highly sensitive to the molar ratio of the diamine and this compound. An excess of either monomer will lead to chain termination, limiting the final molecular weight. For high molecular weight polymers, a precise 1:1 molar ratio is critical.
-
Troubleshooting Steps:
-
Accurately calculate and weigh the required amounts of this compound and the diamine.
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Ensure the purity of both monomers is high, as impurities can affect the active monomer concentration. Consider purification of monomers by recrystallization if purity is uncertain.
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Perform titration on the dicarboxylic acid and diamine to determine their exact purity before weighing for the reaction.
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-
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Inadequate Removal of Water: The condensation reaction that forms the amide bond produces water as a byproduct. In melt polymerization, efficient removal of this water is essential to drive the equilibrium towards the formation of high molecular weight polymer.
-
Troubleshooting Steps:
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Ensure the polymerization reactor is equipped with an efficient vacuum system.
-
For melt polymerization, apply a high vacuum in the later stages of the reaction to effectively remove water.
-
In solution polymerization, use a Dean-Stark trap or other methods to azeotropically remove water.
-
-
-
Presence of Monofunctional Impurities: Monofunctional impurities in the monomers or solvent can act as chain stoppers, preventing further polymerization.
-
Troubleshooting Steps:
-
Use high-purity monomers and solvents.
-
Analyze monomers for the presence of monofunctional species (e.g., a monocarboxylic acid or a monoamine) using techniques like GC-MS or NMR.
-
-
What is causing the discoloration (yellowing or darkening) of my polyamide during melt polymerization?
Discoloration is typically a sign of thermal degradation or oxidative side reactions occurring at the high temperatures required for melt polymerization.
Potential Causes & Solutions:
-
Thermal Degradation: At elevated temperatures, the polyamide backbone can undergo degradation, primarily through cleavage of the C-N amide bond. This can lead to the formation of chromophoric species.
-
Troubleshooting Steps:
-
Carefully control the polymerization temperature and time. Avoid excessively high temperatures or prolonged reaction times.
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Determine the optimal temperature profile for the specific polyamide system through systematic experimentation (e.g., using a rheometer to monitor viscosity changes).
-
Consider using a lower polymerization temperature for a longer duration.
-
-
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the monomers and the resulting polymer, forming colored byproducts. The methyl groups on the this compound may be susceptible to oxidation.
-
Troubleshooting Steps:
-
Ensure the polymerization is carried out under a high-purity inert atmosphere (e.g., nitrogen or argon).
-
Thoroughly degas the monomers and the reactor before starting the polymerization.
-
Consider adding a small amount of an antioxidant to the reaction mixture.
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-
I am observing gel formation or insoluble material in my final product. What is the cause?
Gel formation indicates the presence of cross-linking reactions, which can lead to an intractable and unusable polymer.
Potential Causes & Solutions:
-
Side Reactions of the Methyl Groups: While not extensively reported for this compound specifically, it is conceivable that under harsh thermal conditions, the tertiary carbons bearing the methyl groups could be susceptible to radical-mediated side reactions leading to cross-linking.
-
Troubleshooting Steps:
-
Lower the polymerization temperature to the minimum required for the reaction to proceed at a reasonable rate.
-
Ensure a strictly inert atmosphere to minimize radical formation initiated by oxygen.
-
-
-
Impurities with Functionality Greater Than Two: The presence of trifunctional or higher functional impurities in the monomers (e.g., a tricarboxylic acid or a triamine) will inevitably lead to branching and cross-linking.
-
Troubleshooting Steps:
-
Verify the purity of the this compound and the diamine.
-
If synthesizing the monomers in-house, ensure the synthesis route does not produce polyfunctional byproducts.
-
-
Quantitative Data
The following table summarizes the general effects of key reaction parameters on polyamide properties. The exact values will be specific to the diamine used in conjunction with this compound.
| Parameter | Effect on Molecular Weight | Effect on Discoloration | Recommended Practice |
| Monomer Stoichiometry | Highly sensitive; deviation from 1:1 ratio drastically reduces molecular weight. | Minimal direct effect, but low molecular weight oligomers may be more prone to degradation. | Precise weighing of high-purity monomers; consider pre-forming a nylon salt. |
| Polymerization Temperature | Increases reaction rate, but excessively high temperatures can lead to degradation and limit molecular weight. | Significant increase with higher temperatures. | Optimize for the specific system; use the lowest temperature that allows for efficient water removal and viscosity increase. |
| Reaction Time | Initially increases with time, but prolonged times at high temperature can lead to degradation and a decrease in molecular weight. | Increases with time. | Monitor viscosity and stop the reaction when the desired molecular weight is reached. |
| Vacuum Level | High vacuum is crucial for removing water and driving the reaction to completion, leading to higher molecular weight. | Can help remove volatile degradation products, potentially reducing discoloration. | Apply high vacuum (<1 torr) during the final stages of melt polymerization. |
| Inert Atmosphere | Protects against oxidative side reactions that can lead to chain termination. | Significantly reduces discoloration by preventing oxidation. | Maintain a continuous flow of high-purity nitrogen or argon. |
Experimental Protocols
Melt Polymerization of Polyamide from this compound and Hexamethylenediamine (HMDA)
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Nylon Salt Formation (Optional but Recommended):
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Dissolve equimolar amounts of this compound and HMDA in a suitable solvent (e.g., a mixture of water and ethanol).
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Stir the solution at room temperature to allow the salt to precipitate.
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Filter the salt, wash with ethanol, and dry under vacuum. This ensures a perfect 1:1 stoichiometry.
-
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Polymerization:
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Place the nylon salt (or accurately weighed equimolar amounts of the diacid and diamine) in a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a vacuum outlet connected to a cold trap.
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Purge the reactor with inert gas for at least 30 minutes to remove all oxygen.
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Heat the reactor to the melting point of the monomers/salt under a slow flow of inert gas.
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Once a homogenous melt is formed, continue heating to the desired polymerization temperature (typically in the range of 220-280°C).
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Water will begin to distill from the reaction mixture.
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After the bulk of the water has been removed (as observed by the rate of distillation), gradually apply a vacuum to the system over 30-60 minutes, eventually reaching a high vacuum (<1 torr).
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Continue the reaction under vacuum. The viscosity of the melt will increase significantly. Monitor the torque on the mechanical stirrer as an indicator of molecular weight build-up.
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Once the desired viscosity is reached, stop the reaction by cooling the reactor.
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The polymer can be extruded from the reactor or removed after cooling and breaking the glass.
-
Visualizations
Main and Side Reaction Pathways
Caption: Main polymerization and potential side reaction pathways.
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polyamide.
Troubleshooting discoloration in polyesters made from 2,5-Dimethylhexanedioic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing discoloration issues encountered during the synthesis and processing of polyesters derived from 2,5-Dimethylhexanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of discoloration in polyesters made from this compound?
A1: Discoloration, typically appearing as yellowing or browning, in aliphatic polyesters like those from this compound, is generally caused by thermal degradation, oxidation, catalyst residues, or impurities in the monomers. The branched structure of this compound may influence degradation pathways compared to linear diacids.
Q2: How does the choice of catalyst affect the color of the final polyester (B1180765)?
A2: The type and concentration of the catalyst play a critical role in polyester color. Some catalysts, particularly those based on titanium or tin, can cause higher coloration compared to others.[1] The catalyst can also promote side reactions or thermal degradation, leading to colored byproducts.[1][2] It is crucial to use the recommended catalyst at the optimal concentration.
Q3: Can discoloration be reversed or removed from the final polymer?
A3: To some extent, yes. Discoloration can sometimes be reduced by dissolving the polyester in a suitable solvent mixture (e.g., trifluoroacetic acid and chloroform) and re-precipitating it in a non-solvent like methanol.[1] However, this process may not be practical for all applications and may not completely remove the color if it originates from covalently bound chromophores formed during degradation. Chemical stripping using reducing agents is another possibility, though it may affect the polymer's integrity.[3][4]
Q4: What is an acceptable level of discoloration for polyesters?
A4: The acceptable level of discoloration is highly application-dependent. For applications where optical clarity or pure white color is essential, even slight yellowing may be unacceptable. Color is typically quantified using systems like the CIE Lab* scale or Yellowness Index (YI).[5] Establishing a color specification for your application and using a spectrophotometer for objective measurement is recommended.[5][6]
Q5: At what temperature does thermal degradation typically begin for aliphatic polyesters?
A5: Aliphatic polyesters generally start to degrade around 275°C.[7][8] However, the exact onset of degradation can depend on the specific chemical structure, the presence of catalyst residues, and the atmospheric conditions (e.g., presence of oxygen). Polyesters with branched structures may have different thermal stabilities.
Troubleshooting Guide
This guide addresses specific discoloration issues in a question-and-answer format.
Problem: The polyester is yellow immediately after synthesis.
| Potential Cause | Recommended Solution |
| Monomer Impurities | Ensure the this compound and the diol monomer are of high purity (>99%). Impurities can act as catalysts for degradation or be colored themselves. Consider recrystallizing the diacid or distilling the diol before use. |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures increase the reaction rate, they also accelerate thermal degradation.[9] Perform a temperature optimization study to find the lowest possible temperature that still achieves the desired molecular weight in a reasonable time. |
| Incorrect Catalyst Choice or Concentration | The catalyst type significantly impacts color. Titanate catalysts, for example, are known to cause more coloration than some tin-based catalysts.[1] Evaluate different catalysts (e.g., tin(II) 2-ethylhexanoate (B8288628), dibutyltin (B87310) oxide) and optimize the concentration (typically 200-500 ppm). |
| Oxygen Presence | The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can lead to colored byproducts. Ensure the reaction vessel is properly purged before heating. |
Problem: The polyester darkens or changes color during melt processing (e.g., extrusion, molding).
| Potential Cause | Recommended Solution |
| Thermal Degradation | The processing temperature is too high, or the residence time in the equipment is too long. Aliphatic polyesters can undergo random scission of the ester linkages at elevated temperatures.[7][8] Reduce the processing temperature and minimize the time the polymer spends in the molten state. |
| Residual Catalyst Activity | The polymerization catalyst may still be active and promoting degradation at processing temperatures. Consider using a catalyst quencher or stabilizer (e.g., a phosphite-based antioxidant) in your formulation to deactivate the catalyst after synthesis. |
| Thermo-oxidative Degradation | The presence of oxygen at high processing temperatures can cause severe degradation. Use a nitrogen purge in the feed hopper of the processing equipment and ensure the polymer is dry. |
Quantitative Data on Discoloration
While specific data for polyesters from this compound is limited, the following table presents typical data from a study on a similar bio-based polyester, Poly(ethylene furanoate), showing the effect of different catalysts on color after melt polycondensation. The color is measured using the CIE Lab* system, where a higher b* value indicates greater yellowness.
| Catalyst (400 ppm) | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |
| Tetrabutyl titanate (TBT) | 75.3 | -1.2 | 18.5 |
| Titanium(IV) isopropoxide (TIS) | 76.8 | -1.5 | 20.1 |
| Dibutyltin(IV) oxide (DBTO) | 80.1 | -0.8 | 12.4 |
| Tin(II) 2-ethylhexanoate (TEH) | 82.5 | -0.5 | 9.8 |
| Data extrapolated from a study on a different polyester system to illustrate catalyst effects.[1] Actual values will vary. |
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation
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Monomer Preparation: Ensure this compound and the chosen diol (e.g., 1,4-Butanediol) are of high purity and dry.
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Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
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Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diol. Add the catalyst (e.g., 300 ppm of Tin(II) 2-ethylhexanoate).
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Esterification (First Stage): Purge the system with nitrogen. Heat the mixture to 180-200°C with stirring. Water will be produced and should be distilled off. This stage is complete when the theoretical amount of water has been collected (typically 2-4 hours).
-
Polycondensation (Second Stage): Gradually increase the temperature to 210-230°C and slowly apply a vacuum (to <1 mbar). The viscosity of the mixture will increase significantly. Continue the reaction until the desired melt viscosity or stirrer torque is achieved (typically 3-5 hours).
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Product Recovery: Cool the reactor under nitrogen and carefully remove the solid polyester product.
Protocol 2: Color Measurement of Polyester Samples
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Sample Preparation: Prepare a flat, opaque sample of the polyester, either by melt-pressing a small amount of polymer into a thin film or by using a solid piece of the synthesized material. The surface should be smooth and clean.
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Instrumentation: Use a spectrophotometer or colorimeter capable of measuring in the CIE Lab* color space.[6][10]
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Calibration: Calibrate the instrument according to the manufacturer's instructions using standard white and black tiles.
-
Measurement: Place the polyester sample against the measurement port of the instrument. Ensure there are no gaps between the sample and the port.
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Data Acquisition: Take at least three readings at different locations on the sample and calculate the average L, a, and b* values. The b* value is the most critical indicator of yellowness.
Visualizations
Below are diagrams illustrating key troubleshooting and chemical pathways.
References
- 1. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Methods for Removing Colour from Polyester and Cotton Blended Textile Waste [diva-portal.org]
- 4. nestorindustries.com [nestorindustries.com]
- 5. smithers.com [smithers.com]
- 6. Color Analysis for Plastic & Polymer Additives in Production | HunterLab [hunterlab.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Color Analysis (ASTM E1347 with ASTM D2244) [intertek.com]
Improving the melt processability of 2,5-Dimethylhexanedioic acid copolyesters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with copolyesters incorporating 2,5-Dimethylhexanedioic acid. The information provided is based on established principles of polyester (B1180765) chemistry and melt processing, addressing common challenges encountered during experimentation.
Troubleshooting Guides
Difficulties during the melt processing of this compound copolyesters can arise from several factors, including the inherent properties of the branched diacid structure, moisture content, and processing parameters. This guide offers solutions to common problems.
Issue 1: High Melt Viscosity Leading to Processing Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Extruder motor amperage is excessively high. | The methyl branches on the this compound backbone increase chain rigidity and entanglement, leading to high melt viscosity. | 1. Increase Melt Temperature: Gradually increase the barrel and die temperatures in 5°C increments. Monitor for signs of degradation (see Issue 2). 2. Reduce Polymer Molecular Weight: If possible, synthesize a lower molecular weight version of the copolyester. 3. Incorporate a Comonomer: Introduce a more flexible, linear diacid (e.g., adipic acid, succinic acid) into the copolyester backbone to reduce rigidity. 4. Use Processing Aids: Consider adding a small amount (0.1-1.0 wt%) of a processing aid, such as a fluoropolymer-based additive, to reduce friction and apparent viscosity.[1] |
| Polymer melt is difficult to extrude or mold, resulting in incomplete filling. | Inadequate plasticization of the material. | 1. Optimize Screw Design: In an extruder, use a screw with a higher compression ratio or more mixing elements to improve melting. 2. Increase Residence Time: Slow down the screw speed to allow the polymer more time to melt and homogenize in the heated barrel.[2] |
Issue 2: Polymer Degradation During Melt Processing
| Symptom | Possible Cause | Suggested Solution |
| Discoloration (yellowing or browning) of the extrudate. | Excessive Melt Temperature: The processing temperature is too high, causing thermal decomposition. Polyesters with branched structures can sometimes have lower thermal stability than their linear counterparts. Hydrolysis: Residual moisture in the polymer granules is reacting at high temperatures, causing chain scission.[3] | 1. Reduce Melt Temperature: Lower the processing temperature to the minimum required for adequate flow. 2. Thoroughly Dry the Resin: Dry the copolyester granules in a vacuum or dehumidifying oven at a temperature below the glass transition temperature (Tg) for at least 4-6 hours before processing. A moisture content below 0.02% is recommended for polyesters. 3. Reduce Residence Time: Increase the screw speed to minimize the time the polymer spends at high temperatures.[1] |
| Brittle final product with poor mechanical properties. | Chain Scission: This can be caused by either thermal degradation or hydrolysis, leading to a reduction in molecular weight. | 1. Implement all solutions for discoloration. 2. Use a Nitrogen Purge: Process the material under a nitrogen atmosphere to minimize oxidative degradation. |
Issue 3: Poor Film or Fiber Forming Properties
| Symptom | Possible Cause | Suggested Solution | | The extruded film is hazy or has low transparency. | The copolyester is semi-crystalline, and the branched structure of this compound may be leading to the formation of small crystallites that scatter light. While branching often leads to amorphous materials, some degree of order can still occur.[4] | 1. Increase Cooling Rate: Rapidly quench the extrudate using a chill roll or water bath to "freeze" the amorphous state and prevent crystallization. 2. Incorporate a Bulky Comonomer: Adding a comonomer that further disrupts chain packing, such as a cycloaliphatic diol, can enhance transparency. | | The melt is not strong enough to be drawn into a stable fiber. | The polymer has a low melt strength, which can be a characteristic of some amorphous polyesters. | 1. Introduce Long-Chain Branching: While the diacid itself is branched, incorporating a small amount of a tri-functional monomer (e.g., trimellitic anhydride) can create long-chain branches that enhance melt strength.[5] 2. Blend with a High Melt Strength Polymer: If compatible, blend the copolyester with a small amount of a polymer known for high melt strength. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of incorporating this compound on the glass transition temperature (Tg) of a copolyester?
A1: The inclusion of this compound is expected to increase the glass transition temperature (Tg) compared to a similar copolyester made with a linear diacid of the same chain length (like adipic acid).[6][7] The methyl branches restrict chain rotation, leading to a more rigid polymer backbone that requires more thermal energy to transition from a glassy to a rubbery state.
Q2: How does the stereochemistry of this compound affect the polymer's properties?
A2: this compound exists as a mixture of stereoisomers (RR, SS, and meso). Using a mixture of these isomers will disrupt the regularity of the polymer chain. This stereo-irregularity is likely to inhibit crystallization, resulting in a more amorphous polymer.[4] An amorphous structure typically leads to higher transparency but may also result in lower solvent resistance and dimensional stability at elevated temperatures compared to a semi-crystalline counterpart.
Q3: What analytical techniques are essential for characterizing these copolyesters before and after melt processing?
A3:
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Before Processing:
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Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and comonomer composition.
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Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[8][9]
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Thermogravimetric Analysis (TGA): To determine the thermal stability and onset of degradation, which helps in setting the upper limit for processing temperatures.[8]
-
-
After Processing:
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GPC: To check for any significant change in molecular weight, which would indicate degradation.
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Mechanical Testing (e.g., Tensile Testing): To evaluate the properties of the final product.
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Rheometry (Capillary or Rotational): To characterize the melt viscosity and flow behavior under different shear rates and temperatures.
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Q4: Can I use standard polyester processing equipment for these copolyesters?
A4: Yes, standard equipment used for polyesters like PET or PBT (e.g., twin-screw extruders, injection molding machines) is generally suitable. However, due to the potentially higher melt viscosity, you may need to operate at higher temperatures and ensure the equipment has sufficient torque.[1] Always start with lower temperatures and speeds and gradually increase them to find the optimal processing window while avoiding degradation.
Quantitative Data Summary
| Property | Linear Diacid Polyester (e.g., Adipate-based) | Branched Diacid Polyester (e.g., 2,5-Dimethylhexanedioate-based) | Reference |
| Crystallinity | Typically Semi-crystalline | Typically Amorphous | [4] |
| Glass Transition (Tg) | Lower | Higher | [6][7] |
| Melt Viscosity | Lower | Higher | [10] |
| Thermal Stability (Td, 5%) | ~300-350 °C | Potentially >280 °C | [4][8] |
Note: Absolute values are highly dependent on the specific comonomers, molecular weight, and synthesis method.
Experimental Protocols
Protocol 1: Determination of Thermal Properties by DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolyester into a standard aluminum DSC pan.
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Instrument Setup: Place the pan in the DSC cell. Use an empty, sealed aluminum pan as a reference.
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Thermal Program (Heat-Cool-Heat Cycle):
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First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min. This step removes the thermal history.
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Cooling Scan: Cool the sample from 250°C back to 25°C at a controlled rate of 10°C/min. This allows observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again from 25°C to 250°C at 10°C/min. The Tg, crystallization temperature (Tc), and melting temperature (Tm) are determined from this scan to ensure analysis of the material's intrinsic properties.
-
-
Data Analysis: Determine the Tg as the midpoint of the inflection in the heat flow curve. The Tm is the peak of the melting endotherm.
Protocol 2: Assessment of Thermal Stability by TGA
-
Sample Preparation: Weigh 10-15 mg of the dry copolyester into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to approximately 600°C at a constant rate of 20°C/min under a nitrogen atmosphere (to prevent oxidation).
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of degradation (often reported as Td, 5% or Td, 10%), which is the temperature at which 5% or 10% weight loss has occurred.
Visualizations
Caption: Workflow for synthesis, characterization, and processing of copolyesters.
Caption: Decision logic for troubleshooting common melt processing issues.
References
- 1. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 2. cowinextrusion.com [cowinextrusion.com]
- 3. troubleshooting [distrupol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 8. Synthesis and characterization of fully biobased polyesters with tunable branched architectures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategies for Optimizing 2,5-Dimethylhexanedioic Acid Synthesis: A Technical Resource
For researchers, scientists, and professionals in drug development, the synthesis of specialty chemicals like 2,5-Dimethylhexanedioic acid presents unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on maximizing yield and purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly when starting from 2,5-dimethyl-2,5-hexanediol (B89615).
Q1: My oxidation reaction of 2,5-dimethyl-2,5-hexanediol is showing low to no conversion. What are the likely causes and solutions?
A1: The primary reason for low conversion is the inherent stability of the starting material. 2,5-dimethyl-2,5-hexanediol is a tertiary diol. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under standard conditions that work for primary or secondary alcohols.[1][2][3][4][5]
-
Weak Oxidizing Agents: Reagents like pyridinium (B92312) chlorochromate (PCC) or hypochlorous acid will not be effective.[2][6]
-
Insufficiently Strong Oxidizing Agents: Even common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under mild conditions may not be sufficient to initiate the reaction.[1][3]
Solutions:
-
Employ Harsh Reaction Conditions: Prolonged heating with strong, acidic oxidizing agents may be necessary.[3] However, this can lead to undesirable side reactions.
-
Utilize Advanced Oxidation Methods: Consider reagents known to oxidize unactivated C-H bonds or induce C-C bond cleavage, such as:
-
Ruthenium Tetroxide (RuO₄): This is a very powerful oxidizing agent capable of cleaving C-C bonds and oxidizing tertiary C-H bonds.[7][8][9][10] It is typically generated in situ from a precursor like Ruthenium(III) chloride (RuCl₃) with a co-oxidant like sodium periodate (B1199274) (NaIO₄).[9]
-
Ozonolysis: If a suitable unsaturated precursor is available, ozonolysis is a high-yield method for forming carboxylic acids through oxidative cleavage of a double bond.
-
Q2: My reaction has produced a complex mixture of products instead of the desired dicarboxylic acid. How can I identify the byproducts and prevent their formation?
A2: The use of strong oxidizing conditions necessary to react with the tertiary diol can lead to fragmentation of the carbon skeleton.
Common Byproducts:
-
Acetone: Cleavage of the C-C bonds adjacent to the tertiary carbons can lead to the formation of acetone.
-
Shorter-chain Carboxylic Acids: Further oxidation of cleavage products can result in carboxylic acids with fewer than eight carbons.
-
2,5-dichloro-2,5-dimethylhexane: If using an oxidant in the presence of a chloride source (e.g., from HCl), a competing SN1 reaction can occur.
Prevention and Mitigation:
-
Careful Control of Reaction Conditions: Precisely control the temperature and reaction time to minimize over-oxidation and fragmentation.
-
Alternative Synthetic Routes: Consider synthesizing this compound from a different precursor that is more amenable to selective oxidation, such as an alkene that can be cleaved via ozonolysis or a primary diol.
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: The purification of this compound can be challenging due to its polarity and the potential for similar byproducts.
Recommended Purification Protocol:
-
Quenching and Extraction: After the reaction, quench any excess oxidizing agent (e.g., with sodium bisulfite for permanganate or chromate-based oxidants). Acidify the mixture with an acid like HCl and extract the product into an organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic layer with brine to remove water-soluble impurities.
-
Recrystallization: This is often the most effective method for purifying dicarboxylic acids. Good solvent systems include water, or a mixture of an alcohol (like ethanol) and water. The crude acid can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most direct conceptual route is the oxidation of 2,5-dimethyl-2,5-hexanediol. However, due to the difficulty of oxidizing tertiary alcohols, alternative routes are often more practical:
-
Oxidative Cleavage of an Alkene: Starting from a cyclic alkene or a diene, ozonolysis or oxidation with reagents like hot, concentrated potassium permanganate can cleave the double bonds to form the dicarboxylic acid.
-
From 2,5-Dimethylhexane: Direct oxidation of the alkane is possible but typically results in a mixture of products, including the diol and ketones, with low selectivity for the dicarboxylic acid.[1]
Q2: Why can't I use standard oxidizing agents like PCC or a simple KMnO₄ solution to synthesize this compound from its diol?
A2: Standard oxidizing agents require a hydrogen atom on the carbon attached to the hydroxyl group for the oxidation to proceed. Tertiary alcohols, such as 2,5-dimethyl-2,5-hexanediol, lack this hydrogen, making them resistant to these reagents.[1][2][3][4][5]
Q3: What safety precautions should I take when working with strong oxidizing agents like Ruthenium Tetroxide?
A3: Ruthenium tetroxide is a highly reactive and toxic substance. It should be handled with extreme caution in a well-ventilated fume hood. It is volatile and can stain surfaces and tissues. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving RuO₄ should be conducted behind a blast shield if possible.
Quantitative Data on Oxidation of Alcohols
Direct yield data for the synthesis of this compound is not widely available in the literature due to the challenging nature of the transformation. The following table provides a general overview of the reactivity of different alcohol types with various oxidizing agents to guide reagent selection.
| Alcohol Type | Oxidizing Agent | Typical Product(s) | General Yield | Notes |
| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde | Good to Excellent | Reaction stops at the aldehyde stage in anhydrous conditions.[11] |
| Potassium permanganate (KMnO₄) | Carboxylic Acid | Good to Excellent | Over-oxidation to the carboxylic acid is common.[11][12] | |
| Secondary Alcohol | Chromic Acid (H₂CrO₄) | Ketone | Good to Excellent | Oxidation stops at the ketone.[11] |
| Sodium hypochlorite (B82951) (NaOCl) | Ketone | Good | A less toxic alternative to chromium-based reagents.[1] | |
| Tertiary Alcohol | Potassium permanganate (KMnO₄) | No reaction (mild conditions) | - | Resistant to oxidation without C-C bond cleavage.[3][4] |
| Ruthenium Tetroxide (RuO₄) | Ketones, Carboxylic Acids (via C-C cleavage) | Variable | A powerful oxidant capable of cleaving C-C bonds.[7][10] |
Experimental Protocols
Given the difficulty of directly oxidizing 2,5-dimethyl-2,5-hexanediol, a more viable approach involves the oxidative cleavage of a suitable precursor. Below is a conceptual protocol based on the oxidation of diols to dicarboxylic acids.
Protocol: Synthesis of this compound via Oxidative Cleavage
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diol precursor in a suitable solvent mixture (e.g., a combination of acetonitrile, water, and ethyl acetate).
-
-
Addition of Reagents:
-
Add a catalytic amount of Ruthenium(III) chloride (RuCl₃).
-
Slowly add a stoichiometric excess of the co-oxidant, such as sodium periodate (NaIO₄), in portions to control the reaction temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench any remaining oxidant by adding a small amount of a reducing agent (e.g., sodium bisulfite solution).
-
Acidify the reaction mixture with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., hot water or ethanol/water) to yield the pure product.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the oxidation of 2,5-dimethyl-2,5-hexanediol.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Oxidation of Alcohols | Reactory [reactory.app]
- 3. chemistrylovers.com [chemistrylovers.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 6. Oxidation of Alcohols | Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 7. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 10. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Alcohol oxidation - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of 2,5-Dimethylhexanedioic acid in specific solvents
Welcome to the technical support center for 2,5-Dimethylhexanedioic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful use of this compound in your work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound has a chemical structure that contributes to its limited aqueous solubility. While it contains two polar carboxylic acid groups that can engage in hydrogen bonding with water, the molecule also possesses a nonpolar six-carbon backbone with two additional methyl groups.[1] This significant nonpolar character disrupts the favorable interactions with water molecules, leading to poor solubility.[1] The principle of "like dissolves like" dictates that nonpolar compounds tend to be more soluble in nonpolar solvents.[2]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial attempts at dissolution, it is advisable to start with polar organic solvents. Based on the general solubility of dicarboxylic acids, solvents such as acetone (B3395972) or other lower ketones may be effective.[3] Additionally, for creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for poorly soluble carboxylic acids.[4] However, it is crucial to be aware that DMSO is hygroscopic and can absorb water, which may impact the solubility.[4]
Q3: How can I improve the aqueous solubility of this compound?
A3: Several methods can be employed to enhance the aqueous solubility of this compound. The most common and effective techniques include:
-
pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.[1][4][5]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[5]
-
Surfactants: These agents can form micelles that encapsulate nonpolar compounds, thereby increasing their apparent solubility in water.[4][6]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier to improve its dissolution rate and solubility.[6][7]
Q4: Are there any potential issues to be aware of when using co-solvents?
A4: Yes, while co-solvents can be effective, it is important to consider their potential impact on your experimental system. High concentrations of organic solvents like DMSO or ethanol (B145695) may be toxic to cells in culture or interfere with enzymatic assays.[4] It is essential to determine the maximum tolerable percentage of the co-solvent for your specific application and to include a vehicle-only control in your experiments to account for any solvent-related effects.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The final concentration of the compound exceeds its solubility in the buffer. The percentage of the organic co-solvent is too low in the final solution. | 1. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within the tolerance limits of your experimental system.[4]2. Consider using a solubilizing excipient, such as a surfactant (e.g., Tween 80) or a cyclodextrin, in the aqueous buffer before adding the compound's stock solution.[4] |
| Difficulty dissolving the compound even in organic solvents. | The dissolution rate is slow at room temperature. The compound may exist in a stable crystalline form. | 1. Gently warm the solution while stirring to increase the rate of dissolution.2. Use sonication to provide mechanical energy to break up the solid particles and enhance dissolution.3. If using a crystalline solid, consider techniques like micronization to increase the surface area for dissolution.[6] |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variability in the effective concentration. The organic solvent vehicle may be affecting the biological system. | 1. Ensure the compound is completely dissolved before use by filtering the solution through a 0.22 µm filter to remove any undissolved particulates.[4]2. Always include a vehicle-only control in your experiments to differentiate between the effects of the compound and the solvent.[4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment
This protocol describes the preparation of a solution of this compound in an aqueous buffer by converting it to its more soluble salt form.[4]
Materials:
-
This compound powder
-
Purified water or desired buffer
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Suspend the powder in approximately 80% of the final desired volume of purified water or buffer. The compound will not dissolve at this stage.
-
Basification: While continuously stirring, slowly add the 0.1 M NaOH solution dropwise to the suspension.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, the carboxylic acid will be converted to its carboxylate salt, and the solid will begin to dissolve.[4]
-
Target pH: Continue adding the base until all the solid has dissolved. To ensure complete ionization, the final pH should be at least 1.5 to 2 units above the compound's pKa.[4]
-
Final Volume and pH Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final volume. Make any necessary minor pH adjustments using dilute NaOH or HCl.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any potential particulates.[4]
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol details the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Co-solvent: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.
-
Dissolution: Vortex the mixture vigorously until the solid is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, gentle warming in a water bath or sonication can be used to facilitate dissolution.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Visualized Workflows
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Step-by-step workflow for aqueous solution preparation.
References
Minimizing oligomer formation during 2,5-Dimethylhexanedioic acid polymerization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oligomer formation during the polymerization of 2,5-Dimethylhexanedioic acid.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound, with a focus on preventing the formation of undesirable low-molecular-weight oligomers.
Issue 1: Presence of a significant amount of low-molecular-weight oligomers detected in the final product.
-
Question: My final polymer product shows a high concentration of oligomers upon analysis. What are the potential causes and how can I minimize their formation?
-
Answer: High oligomer content is a common issue in step-growth polymerization and can arise from several factors. The primary causes include side reactions, unfavorable reaction equilibrium, and impurities. To minimize oligomer formation, consider the following strategies:
-
Reaction Temperature: High temperatures can favor side reactions that lead to oligomers. It's crucial to find an optimal temperature that promotes polymerization without significantly increasing the rate of side reactions.[1][2][3]
-
Catalyst Selection: The type and concentration of the catalyst can influence the reaction pathway. Some catalysts may promote side reactions more than others.[4][5][6][7]
-
Monomer Purity: Impurities in the this compound or the diol monomer can act as chain terminators, leading to the formation of shorter chains and oligomers.[8][9][10][11]
-
Stoichiometry: Precise control over the molar ratio of the dicarboxylic acid and the diol is critical. An imbalance can result in an excess of one monomer, limiting the chain length.
-
Reaction Time: While a longer reaction time can lead to higher molecular weight, it can also increase the likelihood of side reactions and depolymerization, which can generate oligomers.
-
Issue 2: The polymerization reaction does not proceed to completion, resulting in low yield and high oligomer content.
-
Question: My polymerization of this compound seems to stall, yielding a product with a low degree of polymerization. What could be the reasons for this?
-
Answer: Incomplete polymerization is often linked to issues with the reaction equilibrium or the presence of inhibitors. Here are some troubleshooting steps:
-
Efficient Removal of Byproducts: The polycondensation reaction produces a small molecule byproduct, typically water. Efficient and continuous removal of this byproduct is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer chains.[12]
-
Monomer Purity: As mentioned previously, impurities can inhibit the polymerization process. Ensure that your this compound and diol are of high purity.[8][9][10][11]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or by side reactions. Consider using a more robust catalyst or ensuring an inert reaction environment.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the polymerization of this compound.
Q1: What are oligomers and why are they undesirable in my polymer product?
A1: Oligomers are short polymer chains consisting of a few repeating monomer units. In the context of this compound polymerization, these are low-molecular-weight polyesters. Their presence is often undesirable as they can negatively impact the mechanical, thermal, and physical properties of the final polymer, such as reducing its strength, lowering its melting point, and affecting its clarity.
Q2: What analytical techniques can I use to detect and quantify oligomers in my this compound polymer?
A2: Several analytical techniques are suitable for the detection and quantification of oligomers. The most common methods include:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size in solution, allowing for the determination of molecular weight distribution and the quantification of oligomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different oligomeric species.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) or Electrospray Ionization (ESI-MS) can provide detailed information about the mass of individual oligomers.
Q3: How can I remove oligomers from my polymer product after synthesis?
A3: Post-synthesis purification can be employed to remove oligomers. Common methods include:
-
Solvent Extraction: This involves washing the polymer with a solvent in which the oligomers are soluble, but the high molecular weight polymer is not.[13]
-
Precipitation: The polymer can be dissolved in a good solvent and then precipitated by adding a non-solvent. The oligomers tend to remain in the solution.
-
Alkaline Treatment: In some cases, treatment with a mild alkaline solution can help to hydrolyze and remove oligomers.[14][15][16]
Data Presentation
Table 1: General Effect of Reaction Parameters on Oligomer Formation
| Parameter | Effect on Oligomer Formation | Recommended Action |
| Temperature | Higher temperatures can increase the rate of side reactions leading to oligomers.[1][2][3] | Optimize for the lowest effective temperature that maintains a reasonable reaction rate. |
| Catalyst Conc. | High concentrations can sometimes promote side reactions.[5] | Use the minimum effective catalyst concentration. |
| Monomer Purity | Impurities can act as chain stoppers, increasing oligomer content.[8][9][10][11] | Use high-purity monomers. |
| Reaction Time | Prolonged reaction times can lead to depolymerization and side reactions. | Monitor the reaction progress and stop it once the desired molecular weight is achieved. |
| Byproduct Removal | Inefficient removal shifts the equilibrium towards reactants and oligomers.[12] | Use high vacuum or an efficient inert gas purge to remove byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Melt Polycondensation of this compound to Minimize Oligomer Formation
This protocol provides a general guideline for the melt polycondensation of this compound with a suitable diol (e.g., 1,6-hexanediol).
Materials:
-
This compound (high purity)
-
Diol (e.g., 1,6-hexanediol, high purity)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet, charge equimolar amounts of this compound and the diol. Add the catalyst at the recommended concentration (typically in the ppm range).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.
-
Esterification Step: Heat the reaction mixture to a temperature of 150-180°C under a slow stream of inert gas. The water of condensation will start to distill off. Continue this step until the rate of water distillation significantly decreases (typically 2-4 hours).
-
Polycondensation Step: Gradually increase the temperature to 200-220°C while slowly reducing the pressure to a high vacuum (<1 Torr). This will facilitate the removal of the remaining water and drive the polymerization forward.
-
Monitoring: Monitor the progress of the polymerization by measuring the viscosity of the melt or by taking samples for molecular weight analysis (if possible).
-
Termination: Once the desired molecular weight is achieved, cool the reactor to room temperature under an inert atmosphere to stop the reaction.
-
Product Isolation: The resulting polymer can be isolated from the reactor.
Protocol 2: Post-Polymerization Purification to Remove Oligomers
This protocol describes a method for removing oligomers from the synthesized polyester (B1180765).
Materials:
-
Synthesized polyester containing oligomers
-
A suitable solvent in which the polymer is soluble (e.g., chloroform, dichloromethane)
-
A suitable non-solvent in which the polymer is insoluble but oligomers are soluble (e.g., methanol, ethanol)
Procedure:
-
Dissolution: Dissolve the synthesized polymer in a minimal amount of the chosen solvent at room temperature with stirring.
-
Precipitation: Slowly add the polymer solution to a large excess of the non-solvent while stirring vigorously. The high molecular weight polymer should precipitate out of the solution.
-
Separation: Separate the precipitated polymer from the liquid (which now contains the dissolved oligomers) by filtration or decantation.
-
Washing: Wash the precipitated polymer with fresh non-solvent to remove any remaining traces of oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature to remove all residual solvents.
Visualizations
Caption: Experimental workflow for minimizing oligomer formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? → Learn [product.sustainability-directory.com]
- 10. Hydrophilic Polyester Microspheres: Effect of Molecular Weight and Copolymer Composition on Release of BSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polyester - Wikipedia [en.wikipedia.org]
- 13. sarex.com [sarex.com]
- 14. Oligomer remover | PPTX [slideshare.net]
- 15. US4294576A - Removal of oligomer deposits from textile materials - Google Patents [patents.google.com]
- 16. resil.com [resil.com]
Technical Support Center: 2,5-Dimethylhexanedioic Acid in Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,5-Dimethylhexanedioic acid in polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process. Potential impurities may include unreacted starting materials, byproducts from side reactions, residual solvents used during purification, and moisture. The specific nature of these impurities depends on the synthetic route employed to produce the diacid.
Q2: How can I purify this compound before polymerization?
A2: Recrystallization is a common and effective method for purifying solid dicarboxylic acids like this compound. A suitable solvent system should be chosen where the diacid has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature. After recrystallization, it is crucial to thoroughly dry the diacid under vacuum to remove any residual solvent.
Q3: What is the significance of the acid number of this compound?
A3: The acid number is a measure of the amount of free carboxylic acid groups present in a sample. For this compound, the theoretical acid number can be calculated based on its molecular weight. An experimental acid number that deviates significantly from the theoretical value indicates the presence of impurities that are either acidic or neutral, which can affect the stoichiometry of the polymerization reaction.
Q4: Can residual catalyst from the diacid synthesis affect polymerization?
A4: Yes, residual catalysts from the synthesis of this compound can impact the polymerization process.[1][2] These catalysts may alter the kinetics of the polymerization reaction, leading to variability in reaction times and potentially affecting the final properties of the polymer.[1] In some cases, residual catalysts can also cause discoloration of the final polymer.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | Monofunctional Impurities: The presence of monofunctional carboxylic acids in the this compound will act as chain terminators, preventing the growth of long polymer chains.[3] | Purify the this compound via recrystallization to remove monofunctional impurities. |
| Incorrect Stoichiometry: An imbalance in the molar ratio of the diacid and the diol monomers will limit the molecular weight. | Accurately determine the purity of this compound (e.g., by titration to determine the acid number) and adjust the monomer feed ratio accordingly. | |
| Inefficient Water Removal: In polycondensation reactions, water is a byproduct. If not efficiently removed, the equilibrium will shift back towards the reactants, limiting polymer chain growth. | Ensure the polymerization setup has an efficient system for water removal, such as a nitrogen purge and/or the application of a high vacuum during the later stages of the reaction.[4][5] | |
| Polymer Discoloration (Yellowing/Darkening) | Thermal Degradation: Prolonged exposure to high temperatures during melt polycondensation can cause thermal degradation of the polymer. | Optimize the reaction time and temperature. Consider using a lower temperature for a longer duration. |
| Presence of Impurities: Certain impurities in the this compound can be susceptible to oxidation or thermal degradation at polymerization temperatures, leading to colored byproducts. | Purify the this compound before use. Ensure all reactants and the reaction vessel are clean. | |
| Residual Catalyst: Some catalysts, if present as impurities, can cause discoloration.[1] | If possible, identify and remove any residual catalyst from the diacid. | |
| Inconsistent Batch-to-Batch Polymer Properties | Variable Purity of this compound: Fluctuations in the type and amount of impurities in different batches of the diacid will lead to variations in the final polymer properties. | Establish a stringent quality control protocol for incoming this compound, including purity analysis (e.g., melting point, acid number, chromatography). |
| Inconsistent Reaction Conditions: Variations in reaction temperature, time, stirring speed, and vacuum level between batches can affect the polymerization process and the resulting polymer properties. | Standardize the polymerization protocol and ensure all parameters are carefully controlled and monitored for each batch. | |
| Gel Formation During Polymerization | Trifunctional Impurities: The presence of impurities with three or more reactive groups (e.g., tricarboxylic acids) can lead to crosslinking and gel formation. | Characterize the this compound for the presence of polyfunctional impurities. If present, purification is necessary. |
Impact of Impurities on Polymer Properties
| Impurity Type | Effect on Polymerization | Impact on Final Polymer Properties |
| Monofunctional Carboxylic Acids | Chain termination | Lower molecular weight, reduced mechanical strength (e.g., tensile strength), and potentially lower thermal properties (e.g., glass transition and melting temperatures).[3] |
| Unreacted Starting Materials (from diacid synthesis) | May not be reactive or could have different reactivity, leading to stoichiometric imbalance. | Can act as plasticizers, lowering the glass transition temperature and modulus. May also affect crystallinity. |
| Residual Solvents | Can interfere with the reaction kinetics. If volatile, can cause foaming during melt polycondensation. | May lead to voids in the final polymer, affecting mechanical properties. Can also off-gas over time. |
| Water | Shifts the reaction equilibrium, hindering chain growth. | Results in lower molecular weight polymers. |
| Residual Catalysts (from diacid synthesis) | Can alter the polymerization rate and may induce side reactions.[1][2] | Can affect the thermal stability and color of the polymer.[1] May influence the final molecular weight distribution. |
| Trifunctional Carboxylic Acids | Can act as crosslinking agents. | Leads to gel formation, resulting in an intractable and brittle material. |
Experimental Protocols
Purity Analysis of this compound by Titration (Acid Number)
-
Preparation of Titrant: Prepare a standardized solution of 0.1 M potassium hydroxide (B78521) (KOH) in ethanol.
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in 50 mL of a suitable solvent mixture (e.g., a 1:1 mixture of toluene (B28343) and ethanol).
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the dissolved sample. Titrate the solution with the standardized KOH solution until a persistent color change is observed.
-
Calculation: Calculate the acid number using the following formula: Acid Number (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used in mL
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH in g/mol
-
W = weight of the sample in g
-
Synthesis of Polyester (B1180765) via Melt Polycondensation
-
Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and a suitable diol (e.g., 1,4-butanediol).
-
Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature of 150-190°C.[4] Stir the mixture, and water will be produced as a byproduct and collected. This stage is typically carried out for 2-4 hours.
-
Polycondensation Stage: Gradually increase the temperature to 220-250°C while slowly applying a vacuum to the system (pressure reduced to below 100 Pa).[4] This step facilitates the removal of the remaining water and diol, driving the polymerization towards higher molecular weights. This stage can last for several hours, and the progress can be monitored by the viscosity of the melt.
-
Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed from the flask.
Characterization of Polymer Properties
-
Molecular Weight Determination (Gel Permeation Chromatography - GPC): Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) and analyze it using a GPC system calibrated with polystyrene standards. This will provide information on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties (Differential Scanning Calorimetry - DSC): Use a DSC instrument to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[6] This is typically done by heating the sample to a temperature above its melting point, cooling it at a controlled rate, and then reheating it.[6]
-
Thermal Stability (Thermogravimetric Analysis - TGA): Analyze the polymer using a TGA instrument to determine its decomposition temperature. This involves heating a small sample of the polymer at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring its weight loss as a function of temperature.
-
Mechanical Properties (Tensile Testing): Prepare dog-bone-shaped specimens of the polymer by melt pressing or injection molding. Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break according to standard methods such as ASTM D638.[7]
Visualizations
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Troubleshooting flowchart for common polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. farabi.university [farabi.university]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.usb-lab.com [en.usb-lab.com]
- 7. polymersolutions.com [polymersolutions.com]
Validation & Comparative
Comparing mechanical properties of polyesters from 2,5-Dimethylhexanedioic acid vs adipic acid
A Comparative Guide to the Mechanical Properties of Polyesters Derived from 2,5-Dimethylhexanedioic Acid versus Adipic Acid
Introduction
This guide provides a detailed comparison of the predicted mechanical properties of polyesters synthesized from this compound and the experimentally determined properties of polyesters derived from its linear counterpart, adipic acid. While extensive data exists for adipic acid-based polyesters, a lack of direct experimental data for polyesters of this compound necessitates a comparison grounded in established principles of polymer science. This analysis will be valuable for researchers and professionals in materials science and drug development by offering insights into how side-chain modifications on a common diacid backbone can influence polymer characteristics.
The introduction of two methyl groups on the adipic acid backbone at the 2 and 5 positions is anticipated to significantly alter the polymer's microstructure. These branches are expected to disrupt the regular packing of polymer chains, leading to reduced crystallinity and changes in thermal and mechanical properties. This guide will explore these expected differences, supported by data from adipic acid-based polyesters.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data for polyesters derived from adipic acid with various diols. A qualitative comparison for polyesters based on this compound is provided based on theoretical effects of methyl branching.
Table 1: Comparison of Mechanical and Thermal Properties of Adipic Acid-Based Polyesters and Predicted Properties of this compound-Based Polyesters
| Property | Adipic Acid Polyesters | This compound Polyesters (Predicted) |
| Tensile Strength | Poly(ethylene adipate) (PEA): ~10-13.2 MPa[1] | Lower than corresponding linear polyesters due to reduced crystallinity. |
| Tensile Modulus | Poly(ethylene adipate) (PEA): ~240-312.8 MPa[1] | Lower than corresponding linear polyesters due to reduced crystallinity. |
| Elongation at Break | Poly(ethylene adipate) (PEA): ~362.1%[1] | Potentially higher due to a more amorphous structure allowing for greater chain mobility. |
| Glass Transition Temperature (Tg) | Poly(ethylene adipate) (PEA): -50 °C[1] | Higher than corresponding linear polyesters due to restricted chain rotation from methyl groups.[2][3] |
| Melting Temperature (Tm) | Poly(ethylene adipate) (PEA): 49-55 °C[4] | Lower due to disruption of crystal lattice formation by the methyl branches. |
| Crystallinity | Semi-crystalline | Lower or amorphous due to steric hindrance from methyl groups preventing regular chain packing.[3] |
Theoretical Impact of Methyl Branching
The presence of methyl groups in the 2 and 5 positions of the hexanedioic acid monomer introduces steric hindrance that is expected to have the following effects on the resulting polyester's properties:
-
Reduced Crystallinity: The methyl side groups disrupt the linear, ordered packing of the polymer chains, which is a prerequisite for crystallization. This leads to a more amorphous polymer structure.[3]
-
Lower Tensile Strength and Modulus: A decrease in crystallinity generally results in weaker intermolecular forces, leading to lower tensile strength and a lower tensile modulus. The material is predicted to be more flexible and less rigid.
-
Increased Elongation at Break: The less crystalline, more amorphous structure allows for greater chain mobility and slippage under stress, which could result in a higher elongation at break before failure.
-
Higher Glass Transition Temperature (Tg): The methyl branches restrict the rotational freedom of the polymer backbone. More thermal energy is required to induce segmental motion, resulting in a higher glass transition temperature compared to the more flexible linear polyester (B1180765).[2][3]
-
Lower Melting Temperature (Tm): The disruption of the crystal lattice by the methyl groups makes the crystalline regions less perfect and easier to melt, thus lowering the melting temperature.
Experimental Protocols
Detailed methodologies for the synthesis of polyesters from adipic acid are provided below as a reference. Similar procedures could be adapted for the synthesis of polyesters from this compound.
Protocol 1: Melt Polycondensation of Poly(ethylene adipate) (PEA)
This protocol describes the synthesis of poly(ethylene adipate) from adipic acid and ethylene (B1197577) glycol via a two-stage melt polycondensation.
Materials:
-
Adipic acid
-
Ethylene glycol
-
Catalyst (e.g., stannous chloride or titanium butoxide)
-
Nitrogen gas
-
Reaction vessel equipped with a mechanical stirrer, heating mantle, condenser, and vacuum connection
Procedure:
-
Esterification:
-
Adipic acid and ethylene glycol are charged into the reaction vessel in a 1:1.2 molar ratio.
-
The reactor is purged with nitrogen gas to create an inert atmosphere.
-
The mixture is heated to approximately 200°C with continuous stirring to initiate the esterification reaction.
-
Water, the byproduct of the reaction, is continuously removed by distillation and collected.
-
This stage is typically continued for 2-4 hours.
-
-
Polycondensation:
-
After the removal of the theoretical amount of water, the catalyst (e.g., 200-400 ppm) is added to the reaction mixture.
-
The temperature is gradually increased to 220-240°C.
-
A vacuum is slowly applied to the system (pressure reduced to <1 mmHg) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction towards a higher molecular weight.
-
The reaction is continued for another 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting molten polyester is then extruded from the reactor and cooled.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Tensile Testing: To measure the mechanical properties, including tensile strength, Young's modulus, and elongation at break, according to ASTM D638 standards.
Visualization
The logical workflow for comparing the mechanical properties of polyesters from this compound and adipic acid is illustrated below.
Caption: Logical workflow for comparing polyesters.
References
The Impact of Diacid Structure on Polyamide Thermal Stability: A Comparative Analysis
A detailed examination of how linear versus branched diacid monomers influence the thermal properties of polyamides, providing researchers with critical data for material design and development.
The architecture of diacid monomers is a critical determinant in tailoring the thermal properties of polyamides. The substitution of traditional linear diacids with branched isomers can significantly alter chain packing, intermolecular interactions, and ultimately, the thermal stability of the resulting polymer. This guide provides an objective comparison of the thermal performance of polyamides synthesized from linear and branched diacids, supported by experimental data, to inform material selection and innovation in polymer science.
Key Thermal Stability Parameters: A Comparative Overview
The introduction of branched side chains on the diacid monomer generally leads to an increase in the glass transition temperature (Tg) of polyamides, while the decomposition temperature (Td) remains high, indicating excellent thermal stability. The bulkier branched groups can restrict segmental motion of the polymer chains, thus requiring more energy for the transition from a glassy to a rubbery state.
A study on aromatic polyamides synthesized from divanillic acid with various linear and branched alkyl side chains provides concrete evidence of this trend. The polyamides with branched isopropyl and isobutyl side chains exhibited higher glass transition temperatures compared to those with linear methyl, butyl, hexyl, and octyl side chains.[1][2][3][4] All the tested polyamides, regardless of the diacid structure, demonstrated high thermal stability with decomposition temperatures around 380 °C.[1][2][3][4]
| Polyamide based on Diacid with: | Glass Transition Temperature (Tg) (°C)[1][4] | 5% Weight Loss Temperature (Td) (°C) |
| Branched Side Chains | ||
| Isopropyl Group | 253 | ~380[1][2][3][4] |
| Isobutyl Group | 235 | ~380[1][2][3][4] |
| Linear Side Chains | ||
| Methyl Group | 278 (exceptionally high due to short side chain) | ~380[1][2][3][4] |
| Butyl Group | Not specified, but lower than branched counterparts | ~380[1][2][3][4] |
| Hexyl Group | Not specified, but lower than branched counterparts | ~380[1][2][3][4] |
| Octyl Group | Not specified, but lower than branched counterparts | ~380[1][2][3][4] |
Note: The polyamide with the shortest linear side chain (methyl) exhibited an exceptionally high Tg of 278°C. However, among the longer side chains, the branched structures led to higher Tg values.
Experimental Protocols
The thermal properties of the compared polyamides were determined using standard thermal analysis techniques. The methodologies are outlined below to provide a reference for researchers looking to replicate or build upon these findings.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis was employed to determine the decomposition temperature and overall thermal stability of the polyamides.
-
Instrument: Thermogravimetric analyzer (e.g., TGA-50, Shimadzu, Japan).
-
Sample Preparation: Polyamide samples were placed in a platinum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 50 °C to 500 °C.
-
-
Measured Parameter: The temperature at which 5% weight loss occurred (Td5%) was recorded as the decomposition temperature.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
Due to the amorphous nature of these specific polyamides, glass transitions were not clearly observable in Differential Scanning Calorimetry (DSC) curves.[1][4] Therefore, Dynamic Mechanical Analysis was used to determine the glass transition temperatures.
-
Instrument: Dynamic Mechanical Analyzer.
-
Sample Preparation: Thermo-pressed films of the polyamide samples were prepared.
-
Analysis Conditions:
-
Mode: Tensile mode.
-
Frequency: 1 Hz.
-
Heating Rate: 2 °C/min.
-
-
Measured Parameter: The glass transition temperature (Tg) was determined from the peak temperature of the tan δ curve.
Structural Influence on Thermal Properties
The structural differences between polyamides derived from linear and branched diacids directly impact their thermal stability. The introduction of branching disrupts the regular packing of polymer chains, which can affect crystallinity. However, in the case of the studied amorphous aromatic polyamides, the bulky branched groups increase the rigidity of the polymer backbone and hinder chain rotation. This increased rigidity leads to a higher glass transition temperature.
Caption: Logical relationship between diacid structure and polyamide thermal properties.
The diagram above illustrates that the choice of a branched diacid monomer leads to disrupted chain packing and restricted chain mobility in the resulting polyamide. This restriction in mobility is a key factor contributing to a higher glass transition temperature.
Experimental Workflow for Synthesis and Analysis
The synthesis and subsequent thermal analysis of these polyamides follow a structured workflow. This process ensures the consistent production of high-molecular-weight polymers and accurate characterization of their thermal properties.
Caption: Experimental workflow for polyamide synthesis and thermal characterization.
This workflow highlights the key stages from monomer preparation to the final comparative analysis of thermal data, providing a clear roadmap for researchers in the field.
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Degradation of Polyesters: Featuring 2,5-Dimethylhexanedioic Acid-Containing Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolytic degradation rates of polyesters, with a special focus on theoretical insights into polyesters synthesized with 2,5-Dimethylhexanedioic acid. While direct experimental data for polyesters containing this compound is not extensively available in published literature, this guide extrapolates expected performance based on established principles of polyester (B1180765) degradation and compares it with commonly used biodegradable polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(caprolactone) (PCL).
The inclusion of methyl groups in the backbone of a polyester, as in the case of this compound, is anticipated to increase the polymer's hydrophobicity and steric hindrance. This structural modification is likely to influence the rate of water diffusion into the polymer matrix and the accessibility of ester bonds to hydrolytic cleavage, thereby affecting the overall degradation profile.
Comparative Degradation Data
The following table summarizes the hydrolytic degradation characteristics of various polyesters. The data for the polyester containing this compound is an educated estimation based on structure-property relationships, assuming a hypothetical copolyester with a common diol like 1,4-butanediol.
| Polymer | Monomer Composition | Time for 50% Mass Loss (in vitro, 37°C, pH 7.4) | Key Degradation Characteristics |
| Poly(this compound-co-1,4-butanediol) | This compound, 1,4-butanediol | Estimated: > 24 months | Expected slow degradation due to increased hydrophobicity and steric hindrance from methyl groups. |
| Poly(lactic acid) (PLA) | Lactic Acid | 12-24 months[1] | Semicrystalline, with degradation rate influenced by crystallinity and stereochemistry.[2][3] |
| Poly(glycolic acid) (PGA) | Glycolic Acid | < 1 month[1][4] | Highly crystalline and hydrophilic, leading to rapid degradation.[1][4] |
| Poly(lactic-co-glycolic acid) (PLGA) (50:50) | Lactic Acid, Glycolic Acid | ~2 months | Amorphous copolymer with a degradation rate that can be tailored by the monomer ratio. |
| Poly(caprolactone) (PCL) | ε-caprolactone | > 24 months[1] | Semicrystalline with very slow degradation due to its high hydrophobicity.[1] |
| Poly(hexanedioic acid-co-1,4-butanediol) (Adipic Acid based) | Hexanedioic Acid, 1,4-butanediol | Estimated: 12-18 months | Serves as a linear analogue to the dimethyl-substituted version, expected to be more hydrophilic and degrade faster. |
Experimental Protocols for Hydrolytic Degradation Studies
The following is a generalized methodology for assessing the in vitro hydrolytic degradation of polyesters.
1. Sample Preparation:
-
Polymer samples are typically prepared as films, microspheres, or scaffolds with defined dimensions and mass.
-
Samples are sterilized, usually with ethylene (B1197577) oxide or gamma irradiation, to prevent microbial degradation.
2. Degradation Medium:
-
Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions.
-
To study pH effects, acidic (e.g., pH 5.0) or basic (e.g., pH 9.0) buffers can be utilized.[1]
3. Incubation:
-
Samples are immersed in the degradation medium in sterile containers.
-
The ratio of sample surface area to medium volume is kept consistent across all experiments.
-
Incubation is carried out in a temperature-controlled environment, typically at 37°C.
4. Analysis at Predetermined Time Points:
-
At various time intervals, samples are removed from the medium, rinsed with deionized water, and dried under vacuum until a constant weight is achieved.
-
The following parameters are typically measured:
-
Mass Loss: Determined by comparing the dry weight of the degraded sample to its initial weight.
-
Molecular Weight Reduction: Measured using techniques like Gel Permeation Chromatography (GPC) to assess the extent of chain scission.
-
Morphological Changes: Observed using Scanning Electron Microscopy (SEM) to visualize surface erosion and changes in porosity.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to monitor changes in glass transition temperature (Tg) and crystallinity.
-
pH of the Degradation Medium: Monitored to assess the release of acidic degradation byproducts.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro hydrolytic degradation study.
Caption: Experimental workflow for in vitro hydrolytic degradation assessment of polyesters.
Signaling Pathway of Hydrolytic Degradation
The chemical process of hydrolytic degradation of polyesters involves the cleavage of ester bonds. This can be either uncatalyzed or catalyzed by acids or bases. The acidic byproducts of degradation can also autocatalyze the process.[4]
Caption: Key steps in the hydrolytic degradation pathway of aliphatic polyesters.
Conclusion
The introduction of this compound as a monomer in polyester synthesis is a promising strategy for tuning degradation rates. The presence of methyl groups is expected to slow down hydrolysis compared to linear aliphatic polyesters, offering potential advantages for long-term drug delivery and implantable device applications. Further experimental studies are necessary to precisely quantify the degradation kinetics and fully elucidate the performance of these novel biomaterials. This guide provides a foundational understanding for researchers interested in exploring this class of polyesters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates - Biomaterials Science (RSC Publishing) DOI:10.1039/C6BM00584E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2,5-Dimethylhexanedioic Acid: Titration vs. Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide presents a comprehensive comparison of classical titration and modern spectroscopic methods for validating the purity of 2,5-Dimethylhexanedioic acid. By providing detailed experimental protocols, comparative data, and an analysis of the strengths and weaknesses of each technique, this document aims to equip scientists with the knowledge to select the most suitable method for their analytical needs.
Methods for Purity Assessment: A Head-to-Head Comparison
The purity of this compound, a dicarboxylic acid, can be effectively determined using both volumetric and spectroscopic techniques. While titration offers a direct measure of the acidic content, spectroscopic methods provide detailed structural information and can identify non-acidic impurities.
| Feature | Titration (Acid-Base) | Spectroscopy (NMR, FTIR, MS) |
| Principle | Neutralization reaction between the carboxylic acid groups and a standardized base. | Interaction of molecules with electromagnetic radiation or ionization and mass analysis. |
| Information Provided | Quantitative purity based on the number of moles of titratable acidic functional groups. | Structural confirmation, identification and quantification of impurities, functional group analysis. |
| Advantages | Cost-effective, simple instrumentation, high precision and accuracy for acidic content.[1] | Highly specific, provides structural details, can identify and quantify a wide range of impurities. |
| Disadvantages | Non-specific; does not identify the nature of impurities and is insensitive to non-acidic or non-basic impurities.[1] | Higher equipment cost, may require more complex sample preparation and data interpretation. |
| Typical Application | Routine quality control, assay of bulk material for total acidity. | Structural elucidation, impurity profiling, reference standard characterization. |
Experimental Protocols
Acid-Base Titration
Objective: To determine the purity of this compound by titrating its acidic protons with a standardized solution of sodium hydroxide.
Materials:
-
This compound sample
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) (95%)
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flask (100 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and deionized water in a 250 mL Erlenmeyer flask. Gentle warming may be necessary to ensure complete dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized ~0.1 M NaOH solution from the burette until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Perform the titration in triplicate to ensure accuracy.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used (L)
-
M = Molarity of NaOH solution (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / 2) = 174.19 / 2 = 87.095 g/mol
-
W = Weight of the sample (g)
-
Spectroscopic Analysis
Objective: To confirm the chemical structure and assess the purity of this compound by ¹H and ¹³C NMR.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.
-
Identify any impurity signals and, if a suitable internal standard is used, quantify the purity (qNMR).
Objective: To identify the functional groups present in this compound and to screen for impurities with distinct infrared absorptions.
Materials:
-
This compound sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)
Procedure:
-
Obtain a background spectrum.
-
Place a small amount of the this compound sample on the ATR crystal or prepare a KBr pellet.
-
Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the carboxylic acid functional group (O-H stretch, C=O stretch).
-
Compare the obtained spectrum with a reference spectrum of high-purity this compound to identify any discrepancies that may indicate the presence of impurities.[2]
Objective: To determine the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with ESI or GC-MS interface)
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion).
-
Identify the molecular ion peak corresponding to this compound ([M+H]⁺, [M-H]⁻, or M⁺·).[3]
-
Analyze the spectrum for any peaks that may correspond to impurities.
Comparative Data
The following table summarizes hypothetical but realistic data from the purity analysis of a batch of this compound using the described methods.
| Analytical Method | Purity (%) | Standard Deviation (±) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Acid-Base Titration | 99.2 | 0.2 | ~0.1% | ~0.3% |
| ¹H NMR (qNMR) | 99.5 | 0.1 | ~0.05% | ~0.15% |
| FTIR | Qualitative | N/A | Impurity dependent (~1-5%) | N/A |
| GC-MS | 99.6 (main component) | 0.1 | ~0.01% | ~0.05% |
Visualizing the Workflow
Caption: Experimental workflow for purity determination by titration.
Caption: General workflow for spectroscopic analysis.
Caption: Comparison of titration and spectroscopy attributes.
Conclusion
The choice of method for validating the purity of this compound depends on the specific requirements of the analysis. Acid-base titration is a reliable and cost-effective method for determining the overall purity in terms of acidic content and is well-suited for routine quality control.[1] However, it is blind to non-acidic impurities.
For a comprehensive purity assessment, spectroscopic methods are indispensable. Quantitative NMR (qNMR) is particularly powerful as it provides an accurate purity value while also confirming the structure and identifying proton-containing impurities.[1] FTIR and Mass Spectrometry are excellent complementary techniques for functional group confirmation and molecular weight determination, respectively, and for detecting a broader range of potential impurities. In a drug development or research setting, a combination of these methods is often employed to provide a complete purity profile of this compound.
References
Performance Showdown: 2,5-Dimethylhexanedioic Acid in Copolyesters vs. Traditional Alternatives
A guide for researchers and material scientists on the anticipated performance of copolyesters derived from 2,5-dimethylhexanedioic acid, benchmarked against extensively studied adipic acid-based copolyesters. This guide provides a comparative analysis based on established principles of polymer chemistry, supported by experimental data for analogous systems, to predict the influence of methyl side chains on the final polymer properties.
Executive Summary
Comparative Data: Adipic Acid Copolyesters as a Benchmark
To establish a baseline for comparison, the following tables summarize the thermal and mechanical properties of a widely studied copolyester, poly(butylene adipate-co-terephthalate) (PBAT), which incorporates adipic acid.
Table 1: Thermal Properties of Poly(butylene adipate-co-terephthalate) (PBAT)
| Property | Value |
| Glass Transition Temperature (Tg) | -30 to -25 °C |
| Melting Temperature (Tm) | 110 to 125 °C[1] |
| Decomposition Temperature (Td) | > 300 °C |
Table 2: Mechanical Properties of Poly(butylene adipate-co-terephthalate) (PBAT)
| Property | Value |
| Tensile Strength | 20 - 35 MPa[2] |
| Elongation at Break | 300 - 800%[2] |
| Young's Modulus | 100 - 200 MPa |
Predicted Performance of this compound Copolyesters: A Theoretical Outlook
The key structural difference between adipic acid and this compound lies in the two methyl groups attached to the carbon backbone. These side groups are expected to introduce steric hindrance, which will significantly influence the packing of the polymer chains and, consequently, the material's bulk properties.
Table 3: Predicted Qualitative Comparison of Copolyester Properties
| Property | Adipic Acid-Based Copolyester | Predicted Effect in this compound-Based Copolyester | Rationale |
| Crystallinity | Semi-crystalline | Lower | The methyl side groups will disrupt the regular arrangement of polymer chains, hindering their ability to pack into a crystalline lattice. This leads to a more amorphous structure. |
| Glass Transition Temperature (Tg) | Lower (due to flexible aliphatic segments) | Potentially Higher | While the aliphatic backbone is flexible, the bulky methyl groups can restrict segmental motion of the polymer chains, which may lead to a slight increase in the glass transition temperature compared to a direct adipic acid analogue. |
| Melting Temperature (Tm) | Defined melting point | Lower and Broader | The reduced crystallinity will result in a lower and less defined melting point, as less energy will be required to disrupt the less ordered polymer structure. |
| Tensile Strength & Modulus | Moderate | Lower | A more amorphous structure with weaker intermolecular forces due to less efficient chain packing will likely result in lower tensile strength and modulus, indicating a more flexible and less rigid material. |
| Elongation at Break | High | Potentially Higher | The increased amorphous content and greater chain mobility could allow for more significant deformation before failure, potentially leading to a higher elongation at break. |
| Solubility | Soluble in specific organic solvents | Potentially Higher | The less compact structure of the amorphous polymer may allow for easier penetration of solvent molecules, potentially increasing its solubility in a wider range of solvents. |
Experimental Protocols: A General Approach to Copolyester Synthesis
The synthesis of copolyesters from dicarboxylic acids and diols is typically achieved through a two-stage melt polycondensation process. The following is a generalized protocol that can be adapted for the synthesis of copolyesters containing this compound.
1. Esterification:
-
The dicarboxylic acid (e.g., this compound or adipic acid), a diol (e.g., 1,4-butanediol), and a co-monomer diacid or diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
A catalyst, such as titanium (IV) butoxide or antimony trioxide, is added.
-
The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere.
-
The esterification reaction proceeds with the removal of water as a byproduct, which is collected through the condenser. This stage is continued until the theoretical amount of water is collected.
2. Polycondensation:
-
The temperature is gradually increased to 230-260°C.
-
A vacuum is slowly applied to the system to facilitate the removal of the diol byproduct and drive the polymerization reaction towards higher molecular weights.
-
The reaction is monitored by measuring the torque of the stirrer, which increases with the viscosity of the polymer melt.
-
Once the desired molecular weight is achieved (indicated by the stirrer torque), the reaction is stopped, and the polymer is extruded from the reactor under nitrogen pressure.
Visualizing the Process and Predicted Outcomes
To further clarify the concepts discussed, the following diagrams illustrate the synthesis workflow and the anticipated effects of incorporating this compound into copolyesters.
Caption: Generalized workflow for the two-stage melt polycondensation synthesis of copolyesters.
Caption: Logical relationship illustrating the predicted influence of methyl side groups on copolyester properties.
Conclusion
The incorporation of this compound into copolyesters is a promising strategy for developing materials with tailored properties. Based on fundamental principles of polymer science, it is predicted that the methyl side groups will lead to a more amorphous polymer with a lower melting point, reduced stiffness, and potentially enhanced flexibility and solubility compared to analogous copolyesters derived from adipic acid. While this guide provides a strong theoretical foundation, further experimental investigation is crucial to quantitatively validate these predictions and fully elucidate the performance characteristics of this novel class of copolyesters. Researchers are encouraged to use the provided experimental framework as a starting point for their investigations into these potentially valuable materials.
References
Unraveling the Biodegradability of Novel Polymers: A Comparative Analysis of Polyesters Synthesized with 2,5-Dimethylhexanedioic Acid
A deep dive into the biodegradability of polyesters derived from 2,5-dimethylhexanedioic acid remains a niche yet significant area of materials science. While direct biodegradation studies on these specific polymers are not extensively documented in publicly available literature, a comprehensive comparison can be drawn by examining the fundamental principles of polyester (B1180765) degradation and analyzing the influence of their chemical structure, particularly the impact of methyl branching, on their physical and biodegradable properties. This guide offers a comparative analysis of polyesters synthesized with this compound against well-established biodegradable alternatives like Polylactic Acid (PLA) and Poly(butylene succinate) (PBS), supported by established experimental protocols.
The biodegradability of polyesters is intrinsically linked to their chemical structure, with factors such as crystallinity, chain mobility, and hydrophobicity playing pivotal roles. The introduction of methyl branches, as is the case with this compound, is known to alter these properties significantly, thereby influencing the polymer's susceptibility to microbial and enzymatic degradation.
The Influence of Methyl Branching on Polyester Properties
Research into copolyesters containing methyl-branched diols has shown that the presence of these side groups can increase the glass transition temperature (Tg) and reduce the crystallinity of the resulting polymer.[1][2][3] A higher Tg implies reduced chain mobility at ambient temperatures, which can hinder the access of microbial enzymes to the ester linkages within the polymer backbone. Furthermore, while reduced crystallinity generally enhances biodegradability by increasing the amorphous content accessible to enzymatic attack, the steric hindrance posed by the methyl groups can counteract this effect, potentially slowing down the rate of enzymatic hydrolysis.[2][4]
Therefore, it is hypothesized that polyesters synthesized with this compound will exhibit a unique combination of properties: a potentially higher Tg due to restricted chain rotation and a possibly lower rate of biodegradation compared to their linear counterparts, despite a likely decrease in crystallinity.
Comparative Analysis with Conventional Biodegradable Polymers
To contextualize the potential performance of polymers derived from this compound, a comparison with widely studied biodegradable polyesters is essential.
Poly(lactic acid) (PLA): A compostable thermoplastic derived from renewable resources, PLA is known for its high strength and modulus. Its biodegradability is highly dependent on temperature and humidity, with industrial composting conditions being optimal for its degradation.
Poly(butylene succinate) (PBS): This aliphatic polyester is recognized for its good processability and biodegradability in soil and compost environments. Its lower melting point and glass transition temperature compared to PLA contribute to its faster degradation under certain conditions.
The table below summarizes the key properties of these polymers, alongside projected properties for a hypothetical polyester based on this compound.
| Property | Poly(lactic acid) (PLA) | Poly(butylene succinate) (PBS) | Hypothetical Polyester with this compound |
| Monomers | Lactic Acid | Succinic Acid, 1,4-Butanediol | This compound, a Diol |
| Crystallinity | Semi-crystalline | Semi-crystalline | Likely lower than linear analogues |
| Glass Transition (Tg) | 55-65 °C | -32 °C | Potentially higher than linear analogues |
| Biodegradation Rate | Moderate to high in compost | High in soil and compost | Potentially lower than linear analogues |
| Key Influencing Factor | Temperature, Humidity | Enzymatic activity in soil | Methyl branching (steric hindrance) |
Experimental Protocols for Biodegradability Assessment
To empirically validate the biodegradability of any new polymer, standardized testing methodologies are crucial. The following protocols are widely accepted for determining the aerobic biodegradation of plastic materials.
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)
This test method is designed to evaluate the degree and rate of aerobic biodegradation of plastic materials in a simulated composting environment.
Principle: The test material is mixed with a standardized inoculum derived from compost and incubated under controlled temperature, oxygen, and moisture conditions. The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved over time, which is a direct result of the microbial metabolism of the test material.
Apparatus:
-
Composting vessels (bioreactors)
-
Temperature control system
-
Aeration system to supply carbon dioxide-free, humidified air
-
Carbon dioxide trapping or measurement system (e.g., gas chromatography, infrared analysis, or titration)
Procedure:
-
Sample Preparation: The test material is typically used in powder or film form to maximize surface area.
-
Inoculum: A mature, stable compost is used as the source of microorganisms.
-
Test Setup: A known amount of the test material is mixed with the compost inoculum and placed in the bioreactors. Blank reactors containing only the inoculum serve as controls. A positive reference material, such as cellulose, is also tested to ensure the viability of the inoculum.
-
Incubation: The reactors are maintained at a thermophilic temperature (typically 58 ± 2 °C) for a period of up to 180 days.[5][6][7][8][9][10][11][12][13]
-
CO2 Measurement: The amount of CO2 produced in each reactor is measured at regular intervals.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test material to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced by the blank control.
Enzymatic Degradation Testing
This method assesses the susceptibility of a polymer to specific enzymes, providing insights into the biochemical mechanisms of its degradation.
Principle: Polymer films or powders are incubated with a solution containing a specific hydrolytic enzyme (e.g., lipase, esterase, or cutinase) under controlled pH and temperature. The degradation is monitored by measuring the weight loss of the polymer, changes in its molecular weight, or the release of soluble degradation products.[14][15][16][17][18]
Procedure:
-
Enzyme Selection: Enzymes known to hydrolyze polyesters are chosen.
-
Sample Preparation: Polymer samples are prepared in a form that allows for accurate measurement of weight loss or surface erosion.
-
Incubation: Samples are placed in a buffer solution containing the selected enzyme at its optimal temperature and pH.
-
Analysis: At predetermined time intervals, samples are removed, washed, dried, and weighed to determine the extent of degradation. The surrounding liquid can also be analyzed for soluble oligomers and monomers using techniques like High-Performance Liquid Chromatography (HPLC).
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the described biodegradability tests.
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00630A [pubs.rsc.org]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D-5338 standard – BPC Instruments [bpcinstruments.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. ISO 14855 - Ultimate Biodegradation - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 9. ASTM D5338: Composting of Plastics Measured by CO2 Evolution - Aropha [aropha.com]
- 10. Standard - Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions - Method by analysis of evolved carbon dioxide - Part 1: General method (ISO 14855-1:2005 + Cor 1:2009) SS-EN ISO 14855-1:2007+AC:2009 - Swedish Institute for Standards, SIS [aa.sis.se]
- 11. ISO 14855 standard – BPC Instruments [bpcinstruments.com]
- 12. aimplas.net [aimplas.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | Semantic Scholar [semanticscholar.org]
Comparative life cycle assessment of 2,5-Dimethylhexanedioic acid and petro-based diacids
A Comparative Life Cycle Assessment of Bio-Based Diacids and Petro-Based Adipic Acid
The escalating demand for sustainable alternatives to petroleum-derived chemicals has propelled research into bio-based platform chemicals. This guide provides a comparative life cycle assessment (LCA) of bio-based diacids, with a focus on succinic and adipic acid analogues derived from renewable feedstocks, against their conventional petro-based counterpart, adipic acid. This analysis is critical for researchers, scientists, and drug development professionals in evaluating the environmental footprint of these key chemical building blocks. While specific LCA data for 2,5-Dimethylhexanedioic acid is not yet widely available, the data for other bio-based diacids like succinic acid and bio-adipic acid serve as a strong proxy for understanding the potential environmental performance of this emerging molecule.
Executive Summary
Bio-based diacid production generally exhibits a significantly lower environmental impact, particularly in terms of greenhouse gas emissions, compared to the conventional petrochemical route for adipic acid. The primary driver for this improved performance is the avoidance of nitrous oxide (N₂O), a potent greenhouse gas emitted during the nitric acid oxidation of cyclohexane (B81311) in traditional adipic acid synthesis.[1][2][3][4] Furthermore, the utilization of renewable feedstocks in bio-based processes contributes to a reduction in fossil fuel dependency.[4][5] However, the environmental performance of bio-based diacids is sensitive to the choice of feedstock, the energy sources used in processing, and the efficiency of the fermentation and purification stages.[6][7][8][9]
Comparative Data on Life Cycle Assessment Metrics
The following tables summarize key quantitative data from various LCA studies, comparing the environmental performance of petro-based adipic acid with that of bio-based alternatives.
Table 1: Global Warming Potential (GWP)
| Diacid | Production Pathway | Global Warming Potential (kg CO₂ eq./kg of diacid) | Source(s) |
| Petro-based Adipic Acid | Cyclohexane Oxidation (with N₂O emissions) | ~25 | [10] |
| Petro-based Adipic Acid | Cyclohexene Oxidation (no N₂O emissions) | ~6 | [10] |
| Bio-based Adipic Acid (from lignin) | Lignin Upgrading | 4.87 | [11] |
| Bio-based Adipic Acid (from lignin) | Lignin Upgrading (optimized) | 0.772 - 0.795 | [12] |
| Bio-based Succinic Acid (from sugarcane bagasse) | Fermentation | 1.39 | [6] |
| Bio-based Succinic Acid (from sorghum grain) | Fermentation | 0.87 | [6] |
Table 2: Cumulative Energy Demand (CED)
| Diacid | Production Pathway | Cumulative Energy Demand (MJ/kg of diacid) | Source(s) |
| Petro-based Adipic Acid | Conventional Process | Data not consistently reported | |
| Bio-based Succinic Acid Composite | Sorghum-based | Lower by 40% compared to petro-based composite | [9] |
Experimental Protocols: Life Cycle Assessment (LCA) Methodology
The data presented in this guide are derived from cradle-to-gate life cycle assessments.[5][6][7] This methodology evaluates the environmental impacts of a product from the extraction of raw materials (cradle) to the point where it leaves the factory gate. The key stages and considerations within these LCAs include:
-
Goal and Scope Definition: The primary goal is to compare the environmental performance of bio-based and petro-based diacid production. The functional unit is typically defined as 1 kg of the diacid.[11][12]
-
Life Cycle Inventory (LCI): This stage involves the compilation of all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil, waste) for each process in the production chain.[12]
-
Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. Common impact categories assessed include global warming potential, acidification potential, eutrophication potential, and cumulative energy demand.[13] Methodologies such as ReCiPe and TRACI are often employed for this assessment.[7][9]
Signaling Pathways and Experimental Workflows
To visualize the distinct production routes and their environmental implications, the following diagrams illustrate the life cycle stages of both petro-based and bio-based diacids.
Conclusion
The transition from petro-based to bio-based diacids presents a compelling opportunity to reduce the environmental footprint of the chemical industry. The life cycle assessment data clearly indicates that bio-based routes, such as the fermentation of renewable feedstocks, can significantly lower greenhouse gas emissions compared to the conventional synthesis of adipic acid. While challenges related to feedstock sourcing, energy consumption in downstream processing, and land use need to be carefully managed, the continued development of biorefinery concepts and metabolic engineering holds the promise of further improving the sustainability profile of these vital chemical intermediates. For researchers and developers, embracing a life cycle perspective is crucial in guiding the innovation of truly greener alternatives.
References
- 1. Sustainability in Adipic Acid Manufacture: Innovations for A Greener Future - TAINUO CHEMICAL [sinotainuo.com]
- 2. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 3. nbinno.com [nbinno.com]
- 4. upbiochemicals.com [upbiochemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable bio-succinic acid production: superstructure optimization, techno-economic, and lifecycle assessment - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. benchchem.com [benchchem.com]
- 13. Documents download module [ec.europa.eu]
A Comparative Performance Analysis: 2,5-Dimethylhexanedioic Acid-Based Polyamides Versus Commercial Plastics
For Researchers, Scientists, and Product Development Professionals
This guide provides a comprehensive benchmarking framework for evaluating the performance of polymers derived from 2,5-Dimethylhexanedioic acid against established commercial plastics such as Polyethylene (B3416737) Terephthalate (B1205515) (PET), High-Density Polyethylene (HDPE), and Polyamide 6,6 (Nylon 6,6). Due to the limited publicly available data on the specific performance of polymers synthesized from this compound, this document establishes a comparative analysis based on a hypothetical bio-based polyamide, herein designated as PA 6,8(DM), derived from this compound and hexamethylenediamine.
The properties of this hypothetical polymer are inferred from established principles of polymer chemistry, considering its aliphatic nature and branched structure. This guide is intended to serve as a methodological blueprint for researchers looking to evaluate novel bio-based polymers.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated performance of our hypothetical this compound-based polyamide against key commercial plastics. The values for the commercial plastics are based on typical industry data, while the projections for PA 6,8(DM) are estimations based on its chemical structure—a C8 branched dicarboxylic acid co-polymerized with a C6 diamine. The branching is expected to reduce crystallinity, which influences several properties.
Table 1: Comparative Mechanical Properties
| Property | PA 6,8(DM) (Hypothetical) | Polyamide 6,6 (Nylon 6,6) | PET | HDPE | ASTM Test Method |
| Tensile Strength (MPa) | 40 - 60 | 75 - 85 | 45 - 60[1] | 30[2] | D638 |
| Tensile Modulus (GPa) | 1.5 - 2.5 | 2.8 - 3.5 | 2.0 - 2.7[3] | 0.8 - 1.2 | D638 |
| Elongation at Break (%) | >100 | 50 - 100 | 50 - 300[4] | 100 - 600[5] | D638 |
| Specific Gravity | ~1.08 | 1.14 | 1.38[2] | 0.93 - 0.97[2] | D792 |
Table 2: Comparative Thermal Properties
| Property | PA 6,8(DM) (Hypothetical) | Polyamide 6,6 (Nylon 6,6) | PET | HDPE | ASTM Test Method |
| Melting Temperature (Tm, °C) | 180 - 220 | 255 - 265[6] | 240 - 260[7] | 120 - 180[7] | D3418 (DSC) |
| Glass Transition Temp. (Tg, °C) | 40 - 60 | 50 - 70 | 70 - 80[8] | -120 | D3418 (DSC) |
| Decomposition Temp. (Td, 5% loss, °C) | 320 - 360 | >400 | ~390[3] | ~340 | E1131 (TGA) |
Table 3: Biodegradability and Environmental Impact
| Property | PA 6,8(DM) (Hypothetical) | Polyamide 6,6 (Nylon 6,6) | PET | HDPE | ASTM Test Method |
| Biodegradability | Potentially Biodegradable | Generally Non-Biodegradable | Very Slow Biodegradation[9][10] | Non-Biodegradable[11] | D5988 (Soil), D5338 (Compost) |
| Bio-based Content (%) | Potentially High | 0 | 0 (can be partially bio-based) | 0 (can be bio-based) | D6866 |
| Moisture Absorption (24hr, %) | Moderate to High | 1.0 - 1.5 | <0.1[2] | <0.01[2] | D570 |
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the logical workflow for a comprehensive benchmarking study of a novel polymer against existing commercial alternatives.
References
- 1. scispace.com [scispace.com]
- 2. uvteco.com [uvteco.com]
- 3. Biodegradation of different PET variants from food containers by Ideonella sakaiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otivic.com [otivic.com]
- 5. Nylon 6 & 6/6 | Nylon Comparisons | Plastic Service Centers [plasticservice.com]
- 6. Why Choose Nylon 6 Or Nylon 6.6 - News About Engineering Plastics | Direct Plastics Limited [directplastics.co.uk]
- 7. originltd.com [originltd.com]
- 8. linseis.com [linseis.com]
- 9. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Degradation of polyethylene terephthalate (PET) plastics by wastewater bacteria engineered via conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Characterizing 2,5-Dimethylhexanedioic Acid Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of polymers is fundamental to ensuring their quality, performance, and safety in various applications, including drug development. This guide provides a comparative overview of key analytical methods for the characterization of polymers derived from 2,5-dimethylhexanedioic acid. A cross-validation approach is proposed to ensure the accuracy and reliability of the data generated.
Introduction to Polymer Characterization
Polymers of this compound, a type of aliphatic polyester, require comprehensive analysis to determine critical quality attributes such as molecular weight, structure, thermal properties, and purity. A multi-technique approach, coupled with cross-validation, provides a high degree of confidence in the analytical results. This guide focuses on a selection of powerful analytical techniques: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).
Comparative Analysis of Key Analytical Methods
A summary of the primary analytical techniques for characterizing this compound polymers is presented below, with a focus on their respective strengths and the parameters they measure.
| Analytical Technique | Key Parameters Measured | Strengths | Limitations |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mw, Mn), Polydispersity Index (PDI) | Provides a rapid determination of the molecular weight distribution.[1] | Relative to standards; column degradation can affect accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure, Monomer Ratios, End-Group Analysis, Tacticity | Provides detailed structural information and quantitative analysis of polymer composition.[2][3][4] | Can be less sensitive for high molecular weight polymers; complex spectra may require advanced techniques for interpretation.[2] |
| Mass Spectrometry (MS) | Absolute Molecular Weight, End-Group Identification, Repeat Unit Confirmation | Offers high sensitivity and the ability to determine absolute molecular weight and detailed structural information.[5][6][7] | Fragmentation can be complex; matrix effects in MALDI can influence results.[8] |
| Thermal Analysis (DSC/TGA) | Melting Temperature (Tm), Glass Transition Temperature (Tg), Crystallinity, Thermal Stability | Provides critical information on the thermal behavior and stability of the polymer. | Destructive techniques; interpretation can be complex for multi-component systems. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods.
Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of two polystyrene-divinylbenzene columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Temperature: 35°C.
-
Sample Preparation: Dissolve the polymer in THF at a concentration of 2 mg/mL. Filter the solution through a 0.45 µm PTFE filter before injection.
-
Calibration: Use a series of narrow-polydispersity polystyrene standards to generate a calibration curve.
-
Data Analysis: Calculate Mn, Mw, and PDI using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the polymer structure, determine monomer conversion, and analyze end-groups.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the polymer in 0.7 mL of CDCl₃.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify characteristic peaks of the repeating unit and end-groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon backbone structure.[2]
-
-
Data Analysis: Integrate the relevant peaks in the ¹H NMR spectrum to determine the ratio of monomer to end-groups, allowing for an estimation of the number-average molecular weight.
Mass Spectrometry (MS)
-
Objective: To obtain the absolute molecular weight distribution and confirm the structure of the polymer and its end-groups.[5][6][9]
-
Instrumentation: A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the polymer in THF.
-
Prepare a 10 mg/mL solution of the matrix in acetone.
-
Mix the polymer solution, matrix solution, and a cationizing agent (e.g., sodium trifluoroacetate) in a 1:10:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Acquire spectra in reflectron mode over an appropriate mass range.
-
Data Analysis: Identify the polymer distribution and calculate the molecular weight parameters. The high resolution of MS allows for the confirmation of end-group composition.[6]
Thermal Analysis (DSC/TGA)
-
Objective: To determine the thermal transitions and thermal stability of the polymer.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
DSC Protocol:
-
Heat a 5-10 mg sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to -50°C at 10°C/min.
-
Heat the sample again to 200°C at 10°C/min. The second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
TGA Protocol:
-
Heat a 10-15 mg sample from 25°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine Tg and Tm from the DSC thermogram. Determine the onset of decomposition from the TGA curve.
Data Presentation and Cross-Validation
To ensure the integrity of the characterization data, results from different techniques should be compared and cross-validated.
Table 1: Cross-Validation of Molecular Weight Data
| Parameter | GPC | ¹H NMR (End-Group Analysis) | Mass Spectrometry (MALDI-TOF) |
| Mn ( g/mol ) | e.g., 8,500 | e.g., 8,200 | e.g., 8,350 |
| Mw ( g/mol ) | e.g., 15,300 | - | e.g., 15,100 |
| PDI | e.g., 1.80 | - | e.g., 1.81 |
Table 2: Summary of Structural and Thermal Characterization
| Parameter | Analytical Technique | Result |
| Structure Confirmation | NMR, MS | Confirmed expected repeating unit and end-groups. |
| Glass Transition (Tg) | DSC | e.g., 5°C |
| Melting Temperature (Tm) | DSC | e.g., 110°C |
| Decomposition Temp. | TGA | e.g., 350°C (5% weight loss) |
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical connections between the different analytical methods.
Caption: Workflow for the characterization of this compound polymers.
Caption: Logical relationships between analytical methods and measured parameters.
Conclusion
The comprehensive characterization of this compound polymers is best achieved through the application of multiple, complementary analytical techniques. Cross-validation of data, particularly for molecular weight determination, by comparing results from GPC, NMR, and Mass Spectrometry, provides a high level of confidence in the reported values. Thermal analysis techniques are essential for understanding the material's behavior under different temperature conditions. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and materials science.
References
- 1. Synthesis and Characterization of Certain Biodegradable Aliphatic Polyesters – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. Mass spectrometry of polymers: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. Mass Spectroscopy for Polymer Characterization | Science.eus [science.eus]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylhexanedioic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides essential information and step-by-step procedures for the proper disposal of 2,5-Dimethylhexanedioic acid, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to available safety information, this compound is classified under GHS07, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
II. Essential Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including the pure substance, contaminated solutions, and any grossly contaminated disposable labware (e.g., pipette tips, weighing boats).
-
Use a designated and compatible hazardous waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is generally suitable.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals.
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.
-
-
Arrange for Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
III. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Flash Point | 171.1 °C |
Source: LookChem
IV. Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 2,5-Dimethylhexanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2,5-Dimethylhexanedioic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[2][3] | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Nitrile or neoprene gloves.[2][4] | Prevents skin irritation and absorption. |
| Body Protection | A standard laboratory coat. An additional chemical-resistant apron is recommended for larger quantities.[1][4] | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is necessary if dust is generated and engineering controls are insufficient.[2][3] | Prevents irritation of the respiratory tract from inhalation of fine particles. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.
Table 2: Handling and Storage Procedures
| Procedure | Step-by-Step Guidance |
| Handling | 1. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. 2. Avoid generating dust when transferring the solid. 3. Wash hands thoroughly after handling.[5] |
| Storage | 1. Store in a tightly sealed, properly labeled container. 2. Keep in a cool, dry, and well-ventilated area. 3. Segregate from strong bases, oxidizing agents, and reducing agents. |
| Spill Response | 1. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. 2. For larger spills, evacuate the area and follow your institution's emergency procedures. |
Disposal Plan
This compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.
Table 3: Chemical Waste Disposal
| Waste Stream | Disposal Method |
| Solid this compound | 1. Collect in a clearly labeled, sealed, and chemically compatible waste container.[6] 2. Label the container as "Hazardous Waste" with the full chemical name.[6] 3. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6] |
| Contaminated Materials | 1. Dispose of any contaminated PPE (e.g., gloves) and cleaning materials as hazardous chemical waste. |
Important Note: Do not dispose of this compound down the drain.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
